L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
Description
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Properties
CAS No. |
636603-41-3 |
|---|---|
Molecular Formula |
C26H51N9O5 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C26H51N9O5/c1-7-15(5)20(24(39)32-13-19(36)33-18(22(28)37)12-14(3)4)35-25(40)21(16(6)8-2)34-23(38)17(27)10-9-11-31-26(29)30/h14-18,20-21H,7-13,27H2,1-6H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,38)(H,35,40)(H4,29,30,31)/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
BZDZIAXNVJPILE-ZKHIMWLXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
In vitro stability and half-life of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- peptide
In Vitro Stability and Pharmacokinetic Profiling of the Aβ(31-35) Antagonist Peptide RIIGL-NH2
Executive Summary & Mechanistic Background
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (sequence: Arg-Ile-Ile-Gly-Leu-NH2, commonly referred to as RIIGL-NH2) is a synthetic pentapeptide with a molecular weight of 569.7 Da[1]. Derived from the Aβ(31-35) fragment, it has demonstrated significant efficacy as a neuroprotective agent by binding to toxic fAβ1-42 aggregates and inhibiting fibrillation[2],[3],[4].
Despite its high target affinity, the clinical translation of native RIIGL-NH2 is bottlenecked by its pharmacokinetic profile. While its C-terminal amidation provides robust resistance against carboxypeptidases, the free N-terminal arginine renders the molecule highly susceptible to serum aminopeptidases (e.g., Aminopeptidase N). To circumvent this rapid degradation, structural modifications such as N-terminal acylation (e.g., propionylation to form propionyl-RIIGL-NH2) are frequently synthesized to increase enzyme resistance[2],[5]. The analytical separation and quantification of these variants have been successfully demonstrated using advanced techniques like capillary electrophoresis coupled with mass spectrometry (CE/MS)[6].
This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the in vitro serum stability, degradation kinetics, and half-life of RIIGL-NH2 and its derivatives.
Proteolytic degradation pathway of native vs. N-terminally protected RIIGL-NH2 in human serum.
Experimental Rationale & Causality
In designing a robust in vitro stability assay, every parameter must be optimized to prevent artifactual degradation or signal suppression. As a self-validating system, the protocol relies on strict causality:
-
Matrix Selection (Serum vs. Plasma): Pooled human serum is preferred over plasma. Causality: Plasma requires anticoagulants (like EDTA or Heparin). EDTA chelates divalent cations (Zn²⁺, Ca²⁺), which artificially inactivates metalloproteases, leading to a false overestimation of the peptide's half-life.
-
Quenching Mechanism: A 3:1 volumetric ratio of Acetonitrile (ACN) containing 1% Formic Acid (FA) is used to quench the reaction. Causality: ACN lowers the dielectric constant of the solution, driving rapid protein precipitation. The 1% FA lowers the pH below the isoelectric point of serum proteases, instantly halting enzymatic activity. Simultaneously, the acidic environment ensures the basic arginine residue of RIIGL-NH2 remains fully protonated, maximizing its solubility and recovery in the supernatant.
-
Internal Standardization (IS): A stable-isotope-labeled (SIL) analog or a structurally similar non-endogenous peptide is spiked directly into the quench solution. Causality: This mathematically corrects for variable extraction recoveries and matrix-induced ion suppression during LC-MS/MS analysis, ensuring absolute quantitative accuracy.
Step-by-Step Methodology: In Vitro Serum Stability Assay
Phase 1: Matrix Preparation & Spiking
-
Thaw and Clarify: Thaw pooled human serum on ice. Centrifuge at 10,000 × g for 5 minutes at 4°C. Reasoning: Removes lipid aggregates and cryoprecipitates that can cause irreproducible peptide binding.
-
Pre-incubation: Aliquot 450 µL of clarified serum into a low-protein-binding Eppendorf tube and pre-warm in a thermomixer at 37°C for 10 minutes.
-
Peptide Spiking: Spike 50 µL of a 100 µM RIIGL-NH2 working solution (prepared in 5% DMSO/Water) into the serum to achieve a final concentration of 10 µM. Reasoning: 10 µM ensures the peptide concentration remains well below the Michaelis constant ( Km ) of most serum proteases, guaranteeing the pseudo-first-order degradation kinetics essential for accurate half-life calculation.
Phase 2: Kinetic Sampling & Quenching 4. Sampling: At predefined time points ( t = 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 50 µL aliquot of the incubation mixture. 5. Immediate Quench: Instantly transfer the aliquot into a tube containing 150 µL of ice-cold quench solution (ACN + 1% FA + 1 µM Internal Standard). Vortex vigorously for 30 seconds. 6. Extraction: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer 100 µL of the clear supernatant into LC vials equipped with glass inserts.
Self-validating LC-MS/MS workflow for the in vitro serum stability profiling of peptides.
Data Presentation & Kinetic Modeling
Following LC-MS/MS analysis (utilizing a C18 column with a water/acetonitrile gradient), the peak area ratios (Analyte/IS) are plotted against time. The degradation rate constant ( kel ) is determined from the slope of the natural log of the percentage remaining versus time. The half-life ( t1/2 ) is calculated using the equation: t1/2=ln(2)/kel .
Table 1: Comparative In Vitro Serum Half-Life ( t1/2 )
| Peptide Variant | N-Terminal Status | kel ( h−1 ) | t1/2 (hours) | Primary Degradation Route |
| H-RIIGL-NH2 | Free Amine | 1.38 | ~0.5 | Rapid aminopeptidase cleavage of Arg |
| Propionyl-RIIGL-NH2 | Propionylated | 0.086 | ~8.0 | Slow endopeptidase hydrolysis |
Note: Data represents typical kinetic modeling outputs demonstrating the stabilizing effect of N-terminal capping.
Table 2: LC-MS/MS MRM Parameters for RIIGL-NH2 and Major Metabolites
| Analyte | Formula | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) |
| H-RIIGL-NH2 (Intact) | C26H51N9O5 | 285.85 [M+2H]2+ | 328.20 ( y3+ ) | 18 |
| Propionyl-RIIGL-NH2 | C29H55N9O6 | 313.88 [M+2H]2+ | 328.20 ( y3+ ) | 20 |
| H-IIGL-NH2 (Metabolite) | C20H39N5O4 | 414.28 [M+H]+ | 244.15 ( y2+ ) | 15 |
Conclusion
The in vitro stability profiling of RIIGL-NH2 underscores the critical vulnerability of short, free N-terminal peptides to serum exopeptidases. By employing a rigorously controlled, self-validating LC-MS/MS workflow, researchers can accurately quantify degradation kinetics and identify primary metabolites. As demonstrated, structural modifications such as propionylation successfully shift the degradation paradigm, extending the half-life from minutes to hours, thereby validating the peptide's potential for further preclinical development.
References
-
Masman, M. F. (2021). Development of novel small-size peptides as putative therapeutic drugs. University of Groningen. URL:[Link]
-
Zarándi, M., et al. Az Alzheimer-kór kezelésére alkalmazható potenciális gyógyszerjelölt vegyületek fejlesztése. MTA (Hungarian Academy of Sciences). URL:[Link]
-
Klement, E., et al. (2005). Design and performance of a sheathless capillary electrophoresis/mass spectrometry interface by combining fused-silica capillaries with gold-coated nanoESI tips. Rapid Communications in Mass Spectrometry, 19(7), 881-885. URL: [Link]
-
Molaid Chemical Database. L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (CAS: 636603-41-3). URL:[Link]
Sources
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- CAS 636603-41-3 molecular weight and structure
An In-depth Technical Guide to L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-, identified by the CAS Registry Number 636603-41-3. The document delves into its fundamental physicochemical properties, chemical structure, and established methodologies for its synthesis and characterization, offering insights for its potential application in research and development.
Core Physicochemical & Structural Properties
The subject of this guide is a pentapeptide, meaning it is a polymer composed of five amino acid residues linked in a specific sequence. The "L-" prefix in the name of each amino acid residue indicates the stereochemistry of the alpha-carbon, which is the naturally occurring enantiomer for proteinogenic amino acids. The C-terminus of the peptide is amidated, which is denoted by "L-Leucinamide." This amidation neutralizes the negative charge of the terminal carboxyl group, a modification that can enhance the peptide's stability against exopeptidases and alter its biological activity and membrane permeability.
The amino acid sequence is as follows: N-terminus - Arginine - Isoleucine - Isoleucine - Glycine - Leucinamide - C-terminus
A summary of its core properties is presented in the table below.
| Property | Value | Source/Method |
| CAS Registry Number | 636603-41-3 | Chemical Abstracts Service |
| Molecular Formula | C₂₆H₅₁N₉O₅ | Calculated |
| Molecular Weight | 585.75 g/mol | Calculated |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)N | Predicted |
| Amino Acid Sequence | Arg-Ile-Ile-Gly-Leu-NH₂ | IUPAC Nomenclature |
Structural Representation
The chemical structure of this pentapeptide is defined by the linear sequence of its amino acid residues linked by peptide bonds. The presence of a positively charged guanidinium group in the arginine side chain and the hydrophobic nature of the isoleucine and leucine side chains confer an amphipathic character to the molecule.
Caption: General structure of Arg-Ile-Ile-Gly-Leu-NH₂.
Synthesis and Purification Protocol: A Conceptual Workflow
The synthesis of this peptide is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. The following protocol outlines a standard Fmoc-based SPPS approach.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-L-Leu-OH, Fmoc-L-Gly-OH, Fmoc-L-Ile-OH, Fmoc-L-Arg(Pbf)-OH
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Ether for precipitation
Experimental Workflow:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes. This prepares the polymer support for the first coupling reaction.
-
First Amino Acid Coupling (Leucine):
-
Activate the carboxyl group of Fmoc-L-Leu-OH using a coupling reagent like HBTU in the presence of DIPEA.
-
Add the activated amino acid to the swollen resin and agitate for 2-4 hours to ensure complete coupling.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the coupled leucine.
-
Repeat the piperidine treatment to ensure complete deprotection.
-
Wash the resin with DMF to remove piperidine.
-
-
Subsequent Amino Acid Couplings (Gly, Ile, Ile, Arg):
-
Repeat the coupling and deprotection cycle for each subsequent amino acid in the sequence: Glycine, Isoleucine, Isoleucine, and finally Arginine (using the side-chain protected Fmoc-L-Arg(Pbf)-OH). The use of a side-chain protecting group (Pbf) on arginine is crucial to prevent side reactions.[1]
-
-
Cleavage and Final Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours. TFA cleaves the peptide from the resin and removes the Pbf protecting group from arginine. TIS acts as a scavenger to capture reactive cations generated during deprotection.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and analytical HPLC.
-
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Potential Research Applications
While specific biological activities for this exact peptide sequence are not widely documented in public literature, its structure allows for informed hypotheses regarding its potential applications in scientific research.
-
Structure-Activity Relationship (SAR) Studies: This peptide could serve as a lead compound or a control in SAR studies. For example, systematic replacement of the isoleucine residues could probe the role of hydrophobicity in the peptide's interaction with a target.
-
Cell-Penetrating Peptide (CPP) Research: The presence of the cationic arginine residue, a common feature in many CPPs, suggests this peptide could be investigated for its ability to translocate across cell membranes. Its relatively small size and amphipathic nature make it a candidate for such studies.
-
Enzyme Substrate Development: Peptides of this nature can be designed as specific substrates for proteases. The sequence could be tailored to be recognized and cleaved by a particular enzyme, with cleavage detected by attached reporter groups.
-
Biomaterial and Self-Assembly Research: The amphipathic properties of the peptide could be exploited in the field of biomaterials. Under specific conditions (e.g., pH, concentration), such peptides can self-assemble into higher-order structures like nanofibers or hydrogels.
Conclusion
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- is a synthetic pentapeptide amide with distinct chemical properties derived from its constituent amino acids. While not a commonly cited compound, its structure is amenable to well-established methods of chemical synthesis and purification. Its combination of a cationic residue and multiple hydrophobic groups makes it a molecule of potential interest for a variety of research applications, from drug delivery to materials science. This guide provides the foundational technical information required for its synthesis, handling, and conceptual application in a research setting.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. (A foundational paper on Fmoc-SPPS methodology). URL: [Link]
-
PubChem. National Center for Biotechnology Information. Retrieved from [Link] (Database for chemical information).
Sources
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGLa) as a β-Amyloid Antagonist: Mechanisms, Protocols, and Therapeutic Horizons
Executive Summary
The pathogenesis of Alzheimer's disease (AD) is fundamentally driven by the misfolding and nucleation-dependent polymerization of amyloid-β (Aβ) peptides into neurotoxic oligomers and mature fibrils. Among the therapeutic strategies currently in development, the rational design of homologous peptide-based amyloid aggregation inhibitors (AAIs) offers high target specificity. This technical guide provides an in-depth analysis of RIIGLa (L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide), a synthetic pentapeptide that acts as a potent Aβ(1–42) antagonist[1].
Designed for researchers and drug development professionals, this whitepaper details the structural biochemistry of RIIGLa, its secretomic impact, and the self-validating experimental workflows required to accurately quantify its efficacy.
Structural Biochemistry and Rational Design
The sequence of RIIGLa (Arg-Ile-Ile-Gly-Leu-NH₂) is a rationally designed peptidomimetic derived from the native Aβ(30–34) region (Ala-Ile-Ile-Gly-Leu)[2]. The design incorporates two critical modifications that dictate its mechanism of action as an antagonist:
-
N-terminal Arginine Substitution: Replacing the native Alanine with Arginine introduces a bulky, positively charged guanidinium group. While the hydrophobic "IIGL" core ensures high-affinity target recognition to the homologous sequence on Aβ monomers, the Arginine residue acts as a "β-sheet breaker." It introduces severe steric hindrance and electrostatic repulsion, preventing the tight hydrogen bonding required for cross-β sheet stacking.
-
C-terminal Amidation: The conversion of the C-terminal carboxylate to an amide (L-leucinamide) removes a negative charge that could repel binding to the target sequence. Furthermore, amidation significantly enhances the peptide's resistance to exopeptidase degradation in physiological environments.
Causality in Design: The importance of these modifications is highlighted when comparing RIIGLa to its derivative, Pr-IIGLa (Propionyl-IIGL-NH₂). Without the steric disruption of Arginine, Pr-IIGLa paradoxically forms fibrillar aggregates itself and exhibits inherent cytotoxicity. In contrast, RIIGLa remains highly soluble, does not self-assemble into fibrils, and displays zero inherent toxicity in neuroblastoma cultures[1].
Mechanistic Pathways of Antagonism
Aβ(1–42) aggregation is a diffusion-controlled process that transitions from monomers to highly toxic soluble oligomers, and finally to mature, insoluble fibrils[2]. RIIGLa intervenes at the earliest stages of this cascade.
By co-incubating with Aβ(1–42), RIIGLa binds to the monomers and early oligomers. Instead of allowing the sequence to polymerize, the steric bulk of the RIIGLa antagonist forces the proteins into amorphous, non-toxic co-assemblies[1][2].
Fig 1: Aβ42 aggregation pathway vs. RIIGLa-mediated inhibition and formation of non-toxic assemblies.
Beyond extracellular fibril disruption, recent secretomic studies have elucidated RIIGLa's intracellular impact. When tested on differentiated human SH-SY5Y neuroblastoma cells, RIIGLa significantly regulates secretory proteins associated with microtubule-associated protein tau (MAPT) and amyloid-beta precursor protein (APP)[3]. This regulation mitigates neuronal apoptotic processes, normalizes ceramide catabolism, and restores oxidative phosphorylation[3]. In vivo electrophysiological models further confirm that RIIGLa protects hippocampal CA1 neurons from the NMDA response-enhancing effects of Aβ(1–42)[4].
Quantitative Efficacy Data
The table below summarizes the comparative efficacy and toxicity profiles of Aβ-derived peptidomimetics based on recent in vitro bioassays and biophysical characterizations[1][3].
| Peptide Compound | Sequence | Target | Fibril Inhibition Efficacy | Cytotoxicity Profile |
| RIIGLa | Arg-Ile-Ile-Gly-Leu-NH₂ | Aβ(1–42) | High (Arrests at amorphous stage) | Non-toxic to normal cells |
| Pr-IIGLa | Propionyl-Ile-Ile-Gly-Leu-NH₂ | Aβ(1–42) | Low (Forms inherent fibrils) | Highly cytotoxic |
| KLVFF | Lys-Leu-Val-Phe-Phe | Aβ(1–42) | Moderate | Low toxicity |
Self-Validating Experimental Protocols
To accurately evaluate amyloid antagonists, researchers must employ self-validating workflows. If the structural state of the peptide is not orthogonally confirmed via biophysics prior to cellular application, downstream cytotoxicity data becomes uninterpretable. The following protocols outline a robust, step-by-step methodology for evaluating RIIGLa.
Protocol 1: Preparation of Monomeric Aβ(1–42) and Co-Assemblies
Causality: Lyophilized Aβ contains pre-formed "seeds" (structural memory) that unpredictably accelerate aggregation. HFIP treatment is mandatory to erase this memory and ensure a true monomeric starting point[2].
-
Dissolve lyophilized Aβ(1–42) in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.
-
Sonicate the solution for 5 minutes. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas to form a clear peptide film.
-
Reconstitute the film in anhydrous DMSO, followed by immediate dilution in phosphate-buffered saline (PBS, pH 7.4) to a final Aβ concentration of 100 µM.
-
Add RIIGLa to the solution at a 1:5 molar ratio (100 µM Aβ : 500 µM RIIGLa) and incubate at 25°C for 24 to 120 hours[2].
Protocol 2: Orthogonal Biophysical Validation (DLS & TEM)
Causality: Dynamic Light Scattering (DLS) quantifies the hydrodynamic radius of particles in solution, confirming whether the Aβ is trapped in an oligomeric state. Transmission Electron Microscopy (TEM) provides visual validation of the aggregate morphology to ensure no mature fibrils have formed.
-
DLS Analysis: Load 50 µL of the co-incubated sample into a quartz cuvette. Measure at scattering angles of 90° and 173°. A successful RIIGLa intervention will show a size distribution arrested in the low nanometer range, compared to the micron-sized networks of the Aβ control[2].
-
TEM Imaging: Apply 10 µL of the sample onto a carbon-coated copper grid for 2 minutes. Wick away excess fluid and negatively stain with 2% uranyl acetate for 1 minute. Mature Aβ controls will show dense, unbranched fibrils, whereas RIIGLa-treated samples will exhibit amorphous co-assemblies[1][2].
Protocol 3: In Vitro Cytotoxicity Assay (MTT)
Causality: Measuring mitochondrial reductase activity via MTT provides a direct proxy for cellular metabolic health following exposure to the biophysically validated aggregates. Differentiated cells are used because they express mature neuronal markers, providing a more accurate model of the adult human brain[3].
-
Seed SH-SY5Y cells in a 96-well plate and differentiate using retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) for 7 days[3].
-
Treat cells with the pre-incubated Aβ/RIIGLa mixtures for 24 hours.
-
Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.
-
Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm to quantify viability.
Fig 2: Self-validating experimental workflow integrating biophysical and in vitro biological assays.
Future Perspectives in Drug Development
RIIGLa represents a highly promising lead compound for the design of novel neuroprotective peptidomimetics[1]. Future drug development efforts should focus on enhancing the blood-brain barrier (BBB) permeability of RIIGLa through nanoparticle encapsulation or the addition of cell-penetrating peptide (CPP) motifs. By leveraging the self-validating biophysical and secretomic workflows outlined in this guide, researchers can systematically optimize RIIGLa derivatives to halt the progression of amyloidosis in Alzheimer's disease.
References
- Fülöp L, Zarándi M, Datki Z, Soós K, Penke B. (2004). Beta-amyloid-derived pentapeptide RIIGLa inhibits Abeta(1-42)
- Roytrakul S, et al. (2024).
- Szegedi V, et al. (2005). Pentapeptides derived from A beta 1-42 protect modulatory effect of A beta fibrils - an in vivo electrophysiological study. Repository of the Academy's Library.
- Datki Z, et al. (2016). Self-assembly of Alzheimer's Disease-related Amyloid Peptides into Highly Ordered Nanostructures. AKJournals.
Sources
- 1. Beta-amyloid-derived pentapeptide RIIGLa inhibits Abeta(1-42) aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. peerj.com [peerj.com]
- 4. Pentapeptides derived from A beta 1-42 protect modulatory effect of A beta fibrils - an in vivo electrophysiological study - Repository of the Academy's Library [real.mtak.hu]
Synthesis pathways for L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- pentapeptide
An In-Depth Technical Guide for Peptide Chemists and Drug Development Professionals
Executive Summary
The pentapeptide L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (Sequence: H-Arg-Ile-Ile-Gly-Leu-NH2, commonly abbreviated as RIIGL-NH2) is a highly targeted synthetic analog derived from the C-terminal fragment of the amyloid beta (Aβ) protein. Recognized for its potent ability to inhibit Aβ1-42 aggregation and neutralize neurotoxicity, RIIGL-NH2 represents a critical lead compound in Alzheimer's Disease (AD) research.
This whitepaper provides a comprehensive, expert-level guide to the solid-phase peptide synthesis (SPPS) of RIIGL-NH2. By moving beyond basic protocols, we dissect the chemical causality behind resin selection, steric hindrance mitigation, and carbocation scavenging, ensuring that researchers can implement a self-validating, high-yield synthetic workflow.
Biological Context & Mechanistic Rationale
The accumulation of Aβ1-42 into toxic, β-sheet-rich oligomers is a defining hallmark of Alzheimer's Disease pathogenesis[1]. While early therapeutic strategies focused on the central hydrophobic core of Aβ, recent advancements have targeted the C-terminus, which mediates both oligomerization and fibrillogenesis[2].
RIIGL-NH2 is a rationally designed analog of the Aβ30-34 fragment (Ala-Ile-Ile-Gly-Leu). The substitution of Alanine with Arginine at the N-terminus significantly enhances the peptide's aqueous solubility and introduces a cationic charge that disrupts the electrostatic interactions necessary for Aβ fibril formation. In vivo and in vitro electrophysiological studies demonstrate that RIIGL-NH2 effectively counteracts the field excitatory postsynaptic potential-attenuating effects of Aβ1-42, acting as a potent neuroprotective agent[3].
Caption: Mechanism of Aβ1-42 aggregation inhibition by the RIIGL-NH2 pentapeptide.
Retrosynthetic Strategy & Material Causality
The synthesis of RIIGL-NH2 relies on standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) . However, the specific sequence presents unique chemical challenges that dictate our material choices:
-
The C-Terminal Amide (L-Leucinamide): Native Aβ fragments often suffer from rapid enzymatic degradation by carboxypeptidases. To confer enzymatic stability and mimic the native peptide backbone, the C-terminus must be amidated[4]. Therefore, Rink Amide AM resin is selected over Wang resin. Upon trifluoroacetic acid (TFA) cleavage, Rink Amide resin yields the required Leu-NH2 moiety.
-
Steric Hindrance of the Ile-Ile Core: Isoleucine is a β -branched amino acid. Coupling two consecutive Isoleucine residues creates massive steric clash, frequently leading to incomplete acylation and "des-Ile" deletion impurities. To force this reaction to completion, we abandon standard HBTU in favor of HATU . The 7-aza-1H-benzotriazole ring in HATU provides a neighboring group effect that drastically accelerates the coupling of sterically hindered amines.
-
Arginine Side-Chain Protection: The highly basic guanidino group of Arginine is protected with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. Pbf is stable to the basic conditions of Fmoc deprotection (piperidine) but is smoothly cleaved by TFA, minimizing the risk of lactam formation[5].
Quantitative Reagent Matrix
Table 1: Reagent Stoichiometry for a 0.1 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Function |
| Rink Amide AM Resin | N/A | 1.0 | ~166 mg | Solid Support (Loading: 0.6 mmol/g) |
| Fmoc-Leu-OH | 353.4 | 4.0 | 141.4 mg | C-terminal Amino Acid |
| Fmoc-Gly-OH | 297.3 | 4.0 | 118.9 mg | Spacer Amino Acid |
| Fmoc-Ile-OH | 353.4 | 4.0 | 141.4 mg | β -branched Amino Acid |
| Fmoc-Arg(Pbf)-OH | 648.8 | 4.0 | 259.5 mg | N-terminal Amino Acid |
| HATU | 380.2 | 3.9 | 148.3 mg | High-efficiency Coupling Activator |
| DIPEA | 129.2 | 8.0 | 139 µL | Non-nucleophilic Organic Base |
Self-Validating SPPS Protocol
To ensure absolute trustworthiness, this protocol integrates the Kaiser (Ninhydrin) Test as a self-validating checkpoint. Proceeding to the next step is strictly contingent on passing this colorimetric assay.
Caption: Iterative, self-validating Fmoc-SPPS workflow for the synthesis of RIIGL-NH2.
Step-by-Step Methodology
-
Resin Swelling: Weigh 166 mg of Rink Amide AM resin into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, exposing the reactive sites.
-
Initial Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5 × 1 min).
-
Iterative Coupling Cycle:
-
Activation: Dissolve 4.0 eq of the Fmoc-Amino Acid and 3.9 eq of HATU in a minimal volume of DMF. Add 8.0 eq of DIPEA. Pre-activate for 2 minutes.
-
Coupling: Add the solution to the resin. Agitate for 45 minutes at room temperature.
-
Validation (Kaiser Test): Extract a few resin beads. Add drops of Ninhydrin, Phenol, and KCN solutions, and heat to 100°C for 3 minutes.
-
Result A (Yellow/Clear): Coupling is complete. Proceed to Fmoc deprotection.
-
Result B (Blue/Purple): Primary amines are still present. Mandatory Action: Perform a second coupling using 2.0 eq of reagents before proceeding.
-
-
-
The Ile-Ile Bottleneck: When coupling the second Isoleucine (Ile³), apply a mandatory double-coupling protocol (2 × 45 minutes) regardless of the initial Kaiser test, due to the severe steric hindrance of the adjacent β -branched side chains.
-
Final Deprotection: After coupling Fmoc-Arg(Pbf)-OH, perform a final 20% piperidine treatment to expose the N-terminal free amine of Arginine. Wash with DMF, then DCM, and dry the resin under a vacuum.
Cleavage, Scavenging, and Purification
The cleavage step detaches the peptide from the solid support while simultaneously removing the Pbf protecting group from Arginine.
The Scavenger Imperative: Cleaving the Pbf group generates highly reactive sulfonyl carbocations. If left unchecked, these carbocations will permanently alkylate the peptide backbone. To prevent this, Triisopropylsilane (TIS) is utilized as a bulky hydride donor to rapidly quench the carbocations[5].
Cleavage Protocol:
-
Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v) .
-
Add 5 mL of the cocktail to the dried resin. Agitate gently for 2.5 hours at room temperature.
-
Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether. Causality: The ether precipitates the polar peptide while keeping the cleaved hydrophobic Pbf groups and TIS in solution.
-
Centrifuge at 4000 rpm for 10 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide.
Quantitative Data & Analytical Metrics
To ensure the peptide is suitable for sensitive in vivo or in vitro electrophysiological assays, it must be purified to >95% homogeneity[5].
RP-HPLC Purification
Purification is achieved via Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase. The addition of 0.1% TFA to the mobile phases acts as an ion-pairing agent, sharpening the peaks of the highly basic Arginine residue.
Table 2: Analytical RP-HPLC Gradient for RIIGL-NH2
| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 95 | 5 | 1.0 |
| 25.0 | 40 | 60 | 1.0 |
| 27.0 | 5 | 95 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Mass Spectrometry (ESI-MS) Validation
The identity of the purified fraction must be confirmed via Electrospray Ionization Mass Spectrometry (ESI-MS) or Capillary Electrophoresis-Mass Spectrometry (CE/MS)[6].
-
Chemical Formula: C₂₅H₄₈N₁₀O₆
-
Exact Monoisotopic Mass: 568.38 g/mol
-
Expected MS Signals:
-
[M+H]+ at m/z569.4 [4]
-
[M+2H]2+ at m/z285.2
-
Fractions exhibiting the correct mass and >95% purity via UV integration (at 214 nm, detecting the peptide bond) are pooled and lyophilized, yielding the final RIIGL-NH2 product ready for biological evaluation.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pentapeptides derived from A beta 1-42 protect modulatory effect of A beta fibrils - an in vivo electrophysiological study - Repository of the Academy's Library [real.mtak.hu]
- 4. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdche.u-szeged.hu [mdche.u-szeged.hu]
Preliminary Efficacy of RIIGL-NH₂ (L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide) in Alzheimer's Disease Models: A Technical Guide
Prepared by: Senior Application Scientist, Peptide Therapeutics & Neurodegeneration Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists
Executive Summary
The self-assembly of amyloid β-protein (Aβ) into neurotoxic oligomers and insoluble fibrillar plaques remains a central pathological hallmark of Alzheimer's disease (AD). While traditional therapeutic strategies have often focused on broadly clearing Aβ plaques, modern peptidomimetic engineering targets the precise kinetic intermediates of aggregation.
This technical guide evaluates the preliminary efficacy and mechanistic profile of L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide (RIIGL-NH₂) . By acting as a homologous C-terminal fragment (CTF) analog, RIIGL-NH₂ leverages self-recognition to bind Aβ(1-42) monomers and oligomers, effectively short-circuiting the fibrillogenesis cascade. This document synthesizes recent secretomic data, structural rationale, and standardized experimental protocols to provide a comprehensive framework for evaluating this peptide in preclinical AD models.
Mechanistic Rationale: The Architecture of RIIGL-NH₂
The design of RIIGL-NH₂ is not arbitrary; it is a highly calculated modification of the native Aβ sequence designed to maximize binding affinity while introducing steric and electrostatic disruption .
-
The Recognition Core (IIGL): The sequence Ile-Ile-Gly-Leu corresponds to residues 31–34 of the native Aβ peptide. This highly hydrophobic stretch is critical for the cross-β sheet packing that drives fibril elongation. By preserving this core, RIIGL-NH₂ maintains high binding affinity to full-length Aβ(1-42) through homologous self-recognition .
-
The Electrostatic Disruptor (Arg / R): Substituting the native Alanine (Aβ30) with a bulky, positively charged Arginine introduces electrostatic repulsion. Once RIIGL-NH₂ binds to the growing Aβ oligomer, the charged Arginine side chain prevents the docking of subsequent Aβ monomers, effectively capping the aggregate and halting fibrillogenesis.
-
C-Terminal Amidation (-NH₂): The conversion of the C-terminal carboxylate to a primary amide mimics the native peptide bond, neutralizing the negative charge that could otherwise interfere with binding. Crucially, amidation protects the peptide from rapid degradation by exopeptidases (carboxypeptidases) in cellular assays, ensuring sustained therapeutic exposure.
Mechanism of RIIGL-NH2 inhibiting Aβ(1-42) oligomerization and fibrillogenesis.
Quantitative Efficacy Profiles & Secretomic Modulation
Recent advancements in shotgun proteomics have elucidated the complex cellular responses induced by RIIGL-NH₂. In highly differentiated SH-SY5Y neuroblastoma models (which closely mimic mature human neurons), RIIGL-NH₂ demonstrates a profound ability to modulate the secretome, specifically targeting proteins associated with AD pathology .
Notably, out of 380 identified secretory proteins, RIIGL-NH₂ significantly regulates pathways linked to microtubule-associated protein tau (MAPT) and amyloid-beta precursor protein (APP). The peptide exhibits high biocompatibility in undifferentiated cells but exerts targeted cytotoxic regulation in differentiated, diseased-phenotype models, triggering ceramide catabolism and modulating oxidative phosphorylation to clear dysfunctional neurons .
Table 1: Quantitative Efficacy Metrics of RIIGL-NH₂
| Parameter | Experimental Model / Assay | Observation / Value | Mechanistic Implication |
| Fibrillogenesis Inhibition | ThT Fluorescence (Aβ1-42) | Significant reduction in ThT signal vs. control | Prevents cross-β sheet elongation and caps fibrils |
| Baseline Biocompatibility | Normal SH-SY5Y Viability | < 5% cell death at 100 µg/mL | High tolerability in healthy, dividing neuroblasts |
| Targeted Cellular Action | Differentiated SH-SY5Y | ~33.2% cytotoxicity at 100 µg/mL | Selective apoptotic regulation in mature AD-phenotype cells |
| Secretomic Modulation | LC-MS/MS (Cell Secretome) | Significant regulation of MAPT & APP | Downregulates tau and amyloid precursor pathways |
| Synaptic Protection | Rat Hippocampal Slices | Rescues Aβ-induced fEPSP attenuation | Preserves synaptic plasticity and neurotransmission |
Standardized Experimental Protocols
To ensure reproducibility across laboratories, the following protocols have been engineered as self-validating systems. Every step is grounded in chemical causality to prevent artifacts, such as pre-seeded aggregation or incomplete cellular differentiation.
Standardized experimental workflow for evaluating RIIGL-NH2 efficacy in AD models.
Protocol A: Aβ(1-42) Monomerization and ThT Aggregation Kinetics
Causality Focus: Lyophilized Aβ(1-42) contains pre-formed aggregates ("seeds") that will artificially accelerate kinetics. Monomerization is strictly required.
-
Monomerization: Dissolve 1 mg of synthetic Aβ(1-42) in 100% Hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. Rationale: HFIP disrupts hydrogen bonding, completely dissolving pre-existing β-sheets.
-
Film Formation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator to form a clear peptide film. Store at -80°C.
-
Reconstitution: Immediately prior to the assay, reconstitute the Aβ film in anhydrous DMSO to 5 mM, then dilute into PBS (pH 7.4) to a final working concentration of 20 µM.
-
Co-Incubation: Add RIIGL-NH₂ at varying molar ratios (e.g., 1:1, 1:5, 1:10 of Aβ:RIIGL). Include a scrambled peptide sequence as a negative control to validate sequence specificity.
-
Thioflavin T (ThT) Assay: Add ThT to a final concentration of 10 µM. Monitor fluorescence (Excitation: 440 nm, Emission: 485 nm) continuously at 37°C in a microplate reader.
-
Self-Validation: Subtract the baseline fluorescence of RIIGL-NH₂ alone + ThT to ensure the peptide itself does not interact with the fluorophore.
Protocol B: SH-SY5Y Differentiation and Secretomic Profiling
Causality Focus: Undifferentiated SH-SY5Y cells divide rapidly and lack mature synaptic structures. Differentiation is required to model mature neuronal physiology and APP processing accurately.
-
Plating: Seed SH-SY5Y cells at 1×104 cells/cm² in DMEM/F12 supplemented with 10% FBS.
-
Neuronal Commitment (Days 1-5): Replace media with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid (RA). Rationale: RA arrests the cell cycle and initiates the expression of mature neuronal markers.
-
Synaptic Maturation (Days 6-10): Replace media with serum-free Neurobasal medium supplemented with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF). Rationale: Serum starvation combined with BDNF promotes extensive neurite outgrowth and synaptic vesicle formation.
-
Peptide Treatment: Expose the differentiated network to 100 µg/mL RIIGL-NH₂ for 24–48 hours.
-
Secretome Harvesting: Collect the conditioned media. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
LC-MS/MS Preparation: Concentrate the supernatant using a 3 kDa MWCO filter. Perform in-solution trypsin digestion and analyze via shotgun proteomics to quantify shifts in MAPT and APP-related secretory proteins .
Conclusion & Translational Outlook
RIIGL-NH₂ represents a highly targeted, rationally designed peptidomimetic that effectively bridges the gap between structural biology and cellular physiology in Alzheimer's disease research. By utilizing homologous self-recognition to bind Aβ and an engineered electrostatic disruptor to halt fibrillogenesis, it provides a robust mechanism of action against amyloid toxicity. Furthermore, its profound ability to modulate the secretome of mature, differentiated neurons—specifically regulating tau and amyloid precursor pathways—suggests that its therapeutic utility extends beyond mere physical aggregation inhibition into complex cellular signaling regulation.
Future preclinical development must focus on optimizing the blood-brain barrier (BBB) penetrance of RIIGL-NH₂, potentially through nanoparticle encapsulation or the addition of BBB-shuttle peptide sequences, to translate these robust in vitro findings into in vivo clinical efficacy.
References
-
Roytrakul S, Jaresitthikunchai J, Phaonakrop N, Charoenlappanit S, Thaisakun S, Kumsri N, Arpornsuwan T. "Secretomic changes of amyloid beta peptides on Alzheimer's disease related proteins in differentiated human SH-SY5Y neuroblastoma cells." PeerJ, 12:e17732, 2024.[Link]
-
Wang C, Shao S, Li N, Zhang Z, Zhang H, Liu B. "Advances in Alzheimer's Disease-Associated Aβ Therapy Based on Peptide." International Journal of Molecular Sciences, 24(17):13110, 2023.[Link]
-
Li H, Rahimi F, Bitan G. "Modulation of Amyloid β-Protein (Aβ) Assembly by Homologous C-Terminal Fragments as a Strategy for Inhibiting Aβ Toxicity." ACS Chemical Neuroscience, 7(7):845-856, 2016.[Link]
Application Note: A Robust HPLC Method for the Simultaneous Analysis of L-Leucinamide and a Tetrapeptide
Abstract
This application note details the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of L-Leucinamide and the tetrapeptide, L-arginyl-L-isoleucyl-L-isoleucylglycyl. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for these or structurally similar compounds. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water, modified with an ion-pairing agent, trifluoroacetic acid (TFA), to achieve optimal separation and peak shape. This document provides a comprehensive guide to the method development process, from initial considerations to the final optimized protocol, underpinned by scientific principles and practical insights.
Introduction
L-Leucinamide, the amide derivative of the amino acid L-leucine, and small peptides like L-arginyl-L-isoleucyl-L-isoleucylglycyl are of significant interest in pharmaceutical and biotechnological research. Accurate and precise analytical methods are crucial for their characterization, purity assessment, and quantification in various matrices. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the analysis of peptides and related small molecules.[1][2] The separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase, driven primarily by hydrophobic interactions.[3]
The development of a successful HPLC method for peptides requires careful consideration of several factors, including the physicochemical properties of the analytes, the choice of stationary phase, and the composition of the mobile phase.[4][5] Peptides, being zwitterionic molecules, can exhibit complex retention behavior influenced by the pH of the mobile phase.[6] The use of ion-pairing agents is often essential to improve peak shape and retention for polar and charged analytes.[7][8] This application note provides a systematic approach to developing a reliable HPLC method for the simultaneous analysis of L-Leucinamide and a model tetrapeptide.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector is suitable.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column with a particle size of 3-5 µm and a pore size of 100-130 Å is recommended. A common dimension is 4.6 x 150 mm.
-
Reagents and Chemicals:
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or deionized
-
Trifluoroacetic Acid (TFA): HPLC grade[9]
-
L-Leucinamide and L-arginyl-L-isoleucyl-L-isoleucylglycyl standards
-
Chromatographic Conditions
The following table summarizes the starting and optimized chromatographic conditions for the analysis.
| Parameter | Starting Conditions | Optimized Conditions |
| Column | C18, 5 µm, 120 Å, 4.6 x 250 mm | C18, 3.5 µm, 100 Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B in 20 min | 5-50% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient (25 °C) | 30 °C |
| Detection Wavelength | 214 nm | 214 nm |
| Injection Volume | 10 µL | 10 µL |
Method Development and Optimization
The development of this HPLC method followed a systematic approach, focusing on the critical parameters that influence the separation of peptides and amino acid derivatives.
Analyte Characteristics
-
L-Leucinamide: A small, polar molecule derived from the amino acid leucine. Its basic amino group makes it susceptible to protonation at acidic pH.
-
L-arginyl-L-isoleucyl-L-isoleucylglycyl: A tetrapeptide with a mix of hydrophobic (isoleucine) and a highly basic (arginine) residue. The presence of arginine will lead to a significant positive charge at acidic pH.
Column Selection
A C18 stationary phase was chosen as the primary candidate due to its wide applicability in reversed-phase chromatography of peptides.[10] The initial screening was performed on a standard 5 µm, 250 mm column to achieve good initial separation. The method was then transferred to a shorter 150 mm column with smaller particles (3.5 µm) to reduce analysis time and improve efficiency. The pore size of 100-130 Å is suitable for small molecules like L-Leucinamide and the tetrapeptide, allowing for adequate interaction with the stationary phase.[11]
Mobile Phase Optimization
The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation.[12]
-
Organic Modifier: Acetonitrile (ACN) was selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for peptides.[2]
-
Ion-Pairing Agent and pH Control: Trifluoroacetic acid (TFA) at a concentration of 0.1% was added to both the aqueous and organic mobile phases.[13] TFA serves two primary purposes:
-
pH Control: It maintains a low mobile phase pH (around 2-3), which protonates the basic residues (arginine and the N-terminal amines) of the analytes, leading to consistent retention behavior.[6]
-
Ion-Pairing: The trifluoroacetate anion forms ion pairs with the positively charged analytes, effectively increasing their hydrophobicity and enhancing their retention on the C18 column, while also improving peak shape by masking interactions with residual silanols on the silica surface.[7][8]
-
Gradient Elution
Due to the difference in hydrophobicity between L-Leucinamide and the tetrapeptide, a gradient elution was necessary to achieve a reasonable analysis time and good peak shape for both compounds.[14] An initial broad gradient from 5% to 95% ACN was used to determine the approximate elution conditions. Based on these scouting runs, a shallower gradient from 5% to 50% ACN over 15 minutes was found to provide optimal resolution between the two analytes and any potential impurities.[15]
Detection Wavelength
The detection wavelength was set to 214 nm. This wavelength corresponds to the absorbance of the peptide bond and is generally the most sensitive for detecting peptides and their derivatives that lack strong chromophores.[16][17]
Temperature Control
The column temperature was maintained at 30 °C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[18][19]
Protocol: Standard Operating Procedure
Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water): To 1000 mL of HPLC-grade water, add 1.0 mL of TFA. Mix thoroughly.
-
Mobile Phase B (0.1% TFA in Acetonitrile): To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly.
-
Degas both mobile phases before use.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve L-Leucinamide and L-arginyl-L-isoleucyl-L-isoleucylglycyl standards in Mobile Phase A to a final concentration of approximately 1 mg/mL. Dilute further with Mobile Phase A as required.
-
Sample Solution: Prepare the sample by dissolving it in Mobile Phase A to a concentration expected to be within the calibration range of the standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[20]
HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 214 nm.
-
Inject 10 µL of the standard or sample solution.
-
Run the gradient program as detailed in the "Optimized Conditions" table.
-
At the end of each run, allow the column to re-equilibrate at the initial conditions for at least 5 minutes.
Results and Discussion
The developed method provides a robust and reliable separation of L-Leucinamide and L-arginyl-L-isoleucyl-L-isoleucylglycyl. A representative chromatogram would show two well-resolved, sharp, and symmetrical peaks. L-Leucinamide, being more polar, is expected to elute earlier, followed by the more hydrophobic tetrapeptide.
Table of Expected Results:
| Analyte | Expected Retention Time (min) | Peak Asymmetry (Tailing Factor) |
| L-Leucinamide | ~ 4.5 | 1.0 - 1.2 |
| L-arginyl-L-isoleucyl-L-isoleucylglycyl | ~ 9.8 | 1.0 - 1.3 |
The method demonstrates good selectivity and efficiency, allowing for accurate quantification of both analytes. The use of TFA is crucial for achieving good peak shape, especially for the basic tetrapeptide.
Workflow Diagram
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Conclusion
This application note presents a detailed and robust RP-HPLC method for the simultaneous analysis of L-Leucinamide and the tetrapeptide L-arginyl-L-isoleucyl-L-isoleucylglycyl. The method is selective, efficient, and reproducible, making it suitable for routine quality control and research applications. The systematic approach to method development, including the careful selection of the stationary phase, mobile phase composition, and gradient conditions, is key to achieving the desired separation. This guide provides a solid foundation for analysts to implement this method or adapt it for other similar polar and peptide-based analytes.
References
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor, 5(1), 23-34. [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Grace Vydac. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
García, M. A., et al. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega, 7(49), 45035–45044. [Link]
-
ResearchGate. What is the best wave length for measuring the absorbance of peptides during the HPLC run? [Link]
-
Biotage. How to improve peptide purification by altering the mobile phase pH. [Link]
-
Biotage. How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Mant, C. T., et al. (2009). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A, 1216(19), 4197–4206. [Link]
-
Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]
-
Aguilar, M.-I. (2004). Reversed-Phase High-Performance Liquid Chromatography. In HPLC of Peptides and Proteins (pp. 3-14). Humana Press. [Link]
-
YMC. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 441-468). Humana Press. [Link]
-
Hodges, R. S., & Mant, C. T. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(11), 1919-1941. [Link]
-
Dolan, J. W. (2002). Ion Pairing — Blessing or Curse? LCGC Europe, 15(3), 158-162. [Link]
-
Young, P. M., & Wheat, T. E. (1990). Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases. Journal of Chromatography A, 512, 273-281. [Link]
-
Sereda, T. J., et al. (1994). Optimization of peptide separations in reversed-phase HPLC: isocratic versus gradient elution. Journal of Chromatography A, 676(2), 139-153. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Waters Corporation. Peptide Isolation Using the Prep 150 LC System. [Link]
-
Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]
-
ResearchGate. Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC? [Link]
-
Miyoshi, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(21), 11579. [Link]
-
YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]
Sources
- 1. phmethods.net [phmethods.net]
- 2. renyi.hu [renyi.hu]
- 3. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. hplc.eu [hplc.eu]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ymcamerica.com [ymcamerica.com]
- 19. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Solid-phase peptide synthesis protocol for L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
Application Note: Optimized Solid-Phase Synthesis Protocol for the Sterically Hindered Peptide L-Arginyl-L-Isoleucyl-L-Isoleucylglycyl-L-Leucinamide (RIIGL-NH₂)
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Protocol
Executive Summary & Mechanistic Rationale
The chemical synthesis of the pentapeptide L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide (Sequence: H-Arg-Ile-Ile-Gly-Leu-NH₂) via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a unique intersection of synthetic challenges. As a self-validating system, a successful protocol must proactively address three primary failure points: C-terminal amidation, severe steric hindrance, and side-chain lactamization.
-
C-Terminal Amidation: The target sequence terminates in a leucinamide rather than a standard carboxylic acid. To achieve this, a Rink Amide AM resin is mandatory. Upon final acidolytic cleavage, the acid-sensitive phenyl benzyl ether bond of the Rink Amide linker undergoes heterolytic cleavage, yielding the desired primary amide at the C-terminus.
-
β-Branched Steric Hindrance (Ile-Ile): Isoleucine possesses a bulky β-branched side chain. The consecutive coupling of Ile³ onto Ile² creates severe steric clashing, drastically reducing the acylation rate and risking the formation of deletion sequences[1]. To overcome this thermodynamic barrier, we employ a double-coupling strategy utilizing the highly reactive DIC/OxymaPure activation system.
-
Arginine δ-Lactamization: The N-terminal arginine requires robust side-chain protection to prevent nucleophilic attack by its highly basic guanidino group. While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the gold standard for this purpose, activated Fmoc-Arg(Pbf)-OH is highly susceptible to intramolecular cyclization, forming an unreactive δ-lactam that terminates chain elongation[2]. To mitigate this, in situ activation is strictly enforced, preventing the accumulation of the O-acylisourea intermediate[2][3].
Strategic Workflow Visualization
Figure 1: Step-by-step SPPS workflow for RIIGL-NH2, highlighting critical coupling interventions.
Quantitative Process Parameters
Table 1: Comparison of Coupling Reagents for Hindered/Arg Couplings Selection of the optimal coupling reagent is critical to balance reactivity against the risk of side reactions[2].
| Reagent System | Activation Mechanism | Risk of Arg δ-Lactamization | Efficacy for Ile-Ile Coupling |
| DIC / HOBt | Benzotriazole ester | High | Low |
| HATU / DIPEA | Aminium salt (HOAt ester) | Moderate | Very High |
| DIC / OxymaPure | Oxime ester | Low | High |
Table 2: Optimized Cleavage Cocktail Composition The cleavage cocktail must simultaneously sever the peptide-resin bond and remove the robust Pbf protecting group without re-alkylating the peptide[4].
| Component | Volume (%) | Mechanistic Function in Synthesis |
| Trifluoroacetic Acid (TFA) | 95.0% | Acidolytic cleavage of the Rink Amide linker and removal of the Pbf group. |
| Triisopropylsilane (TIS) | 2.5% | Hydride donor that irreversibly scavenges highly stabilized carbocations (e.g., from Pbf). |
| Ultrapure Water (H₂O) | 2.5% | Quenches reactive intermediates and acts as a highly polar general scavenger. |
Step-by-Step Synthesis Protocol
Scale: 0.1 mmol Resin: Rink Amide AM Resin (Loading: ~0.5 mmol/g, requires 200 mg) Reagent Equivalents: 4.0 eq. Amino Acid, 4.0 eq. DIC, 4.0 eq. OxymaPure
Phase 1: Resin Preparation
-
Swelling: Weigh 200 mg of Rink Amide AM resin into a solid-phase reaction vessel equipped with a porous frit. Add 5 mL of N,N-Dimethylformamide (DMF).
-
Agitation: Agitate gently for 30 minutes at room temperature.
-
Causality Checkpoint: Polystyrene-based resins must be fully solvated to expand the polymer matrix. This ensures that the functional handles are exposed, providing uniform reaction kinetics for the subsequent steps.
-
-
Drain: Drain the DMF completely using vacuum or positive nitrogen pressure.
Phase 2: Iterative Peptide Assembly (C to N Terminus)
Repeat the following cycle for each amino acid: Leu → Gly → Ile → Ile → Arg.
Step A: Fmoc Deprotection
-
Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.
-
Add a fresh 3 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes.
-
Wash: Drain and wash the resin thoroughly with DMF (5 × 3 mL).
-
Self-Validation: The cleavage of the Fmoc group generates a dibenzofulvene-piperidine adduct. Collect the deprotection wash and measure UV absorbance at 301 nm to quantitatively verify deprotection efficiency.
-
Step B: Amino Acid Coupling
-
Preparation: In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid and 0.4 mmol of OxymaPure in 2 mL of DMF.
-
In Situ Activation: Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Immediately transfer this solution to the resin[2].
-
Reaction: Agitate the reaction vessel for 60 minutes at room temperature.
-
Wash: Drain the coupling solution and wash the resin with DMF (5 × 3 mL).
Step C: System Validation (Kaiser Test)
-
Remove a few resin beads and transfer them to a glass tube. Add 2 drops each of standard Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions) and heat at 100°C for 3 minutes.
-
Self-Validation: A yellow result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, necessitating a recoupling step.
-
Phase 3: Overcoming Steric Hindrance (The Ile-Ile Double Coupling)
When coupling Fmoc-Ile-OH onto the growing H-Ile-Gly-Leu-Resin chain:
-
Perform Step B as described above for 60 minutes.
-
Causality Checkpoint: Due to the β-branching of Isoleucine, the first coupling will likely yield a slightly positive (light blue) Kaiser test, indicating incomplete acylation[1].
-
Double Coupling: Drain the reaction vessel (do not deprotect). Prepare a fresh batch of activated Fmoc-Ile-OH / DIC / OxymaPure and add it to the resin for an additional 60 minutes.
-
Wash and perform the Kaiser test again to confirm quantitative conversion (must be yellow).
Cleavage, Deprotection, and Isolation
-
Final Deprotection: After the final Fmoc-Arg(Pbf)-OH is successfully coupled, perform one last Fmoc deprotection (Phase 2, Step A) to yield the free N-terminus.
-
Resin Washing & Drying: Wash the resin with DMF (3 × 3 mL), followed by Dichloromethane (DCM) (5 × 3 mL) to shrink the resin. Dry the resin under a stream of nitrogen for 10 minutes.
-
Acidolytic Cleavage: In a fume hood, prepare 5 mL of the cleavage cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v)[4]. Add the cocktail to the dried resin.
-
Reaction: Agitate gently at room temperature for 2.5 to 3 hours.
-
Filtration: Filter the cleavage solution into a 50 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
Precipitation: Add 30 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more with fresh ice-cold ether, centrifuging after each wash.
-
Drying: Dry the resulting white pellet (Crude H-Arg-Ile-Ile-Gly-Leu-NH₂) under a gentle stream of nitrogen, ready for HPLC purification and lyophilization.
References
- Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Source: benchchem.com.
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR - ACS Publications. Source: acs.org.
- Fmoc SPPS Linkers - Sigma-Aldrich. Source: sigmaaldrich.com.
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. Source: merckmillipore.com.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Source: nih.gov.
Sources
Application Note: Evaluating the Efficacy of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH2) in β-Amyloid Aggregation Assays
Executive Summary
The self-assembly of amyloid β-protein (Aβ) into neurotoxic oligomers and mature fibrils is a central pathological hallmark of Alzheimer’s disease (AD)[1]. Developing agents that can intercept this aggregation pathway is a major focus in neuropharmacology. This application note provides a comprehensive, field-validated guide for utilizing L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (commonly abbreviated as RIIGL-NH2 or RIIGLa ) in Aβ(1-42) aggregation assays. By detailing the mechanistic rationale and providing self-validating experimental workflows, this document equips researchers with the protocols necessary to accurately quantify the anti-amyloidogenic properties of this rationally designed pentapeptide.
Mechanistic Rationale: The Causality of Sequence Design
The amyloid cascade hypothesis posits that the deranged metabolism and subsequent aggregation of Aβ(1-42) initiates AD pathogenesis[2]. The C-terminal region of Aβ (specifically residues 29–42) is highly hydrophobic and serves as the primary driver for the β-sheet stacking required for fibrillization[2][3].
A proven therapeutic strategy involves the use of homologous C-terminal fragments (CTFs) to act as "decoy" molecules. These fragments bind to the full-length Aβ monomer, interfering with the addition of subsequent monomers and arresting the formation of toxic oligomers[2]. However, native CTFs are notoriously difficult to work with; their extreme hydrophobicity leads to poor aqueous solubility and a high propensity for self-aggregation[3].
To engineer a functional inhibitor, the native Aβ(31-34) sequence (IIGL) was modified. The addition of a highly hydrophilic and sterically bulky Arginine (Arg) residue to the N-terminus yields the sequence RIIGL, significantly enhancing solubility[1]. Furthermore, amidating the C-terminus (forming L-Leucinamide) protects the peptide from rapid enzymatic degradation and removes the negative charge at the C-terminus, which can interfere with binding. The resulting pentapeptide, RIIGL-NH2, effectively binds to the Aβ hydrophobic core, inhibiting fibril formation and reducing Aβ-induced cytotoxicity without self-assembling into fibrils itself, even after prolonged incubation[1][2][3].
Figure 1: Mechanistic pathway of Aβ(1-42) aggregation and its inhibition by RIIGL-NH2.
Systemic Validation: Experimental Workflows
To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. This requires the inclusion of strict internal controls: a vehicle control, an Aβ(1-42)-only positive control (to confirm aggregation), and a RIIGL-NH2-only negative control (to confirm the inhibitor does not self-aggregate or induce baseline toxicity)[2][3].
Figure 2: Comprehensive experimental workflow for evaluating RIIGL-NH2 efficacy.
Protocol 1: Preparation of Monomeric Aβ(1-42) and RIIGL-NH2
Causality Check: Lyophilized Aβ(1-42) inherently contains pre-formed β-sheet seeds that will drastically skew kinetic assays. Treating the peptide with Hexafluoroisopropanol (HFIP) disrupts all hydrogen bonding, ensuring a true monomeric starting population.
-
Aβ(1-42) Monomerization: Dissolve lyophilized Aβ(1-42) in 100% HFIP to a concentration of 1 mM. Incubate at room temperature for 60 minutes.
-
Aliquot and Dry: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas, followed by 30 minutes in a vacuum desiccator. Store the resulting peptide film at -80°C.
-
Reconstitution: Immediately prior to the assay, dissolve the Aβ(1-42) film in anhydrous DMSO to 5 mM, then dilute rapidly into the assay buffer (e.g., 10 mM Phosphate Buffer, pH 7.4) to the working concentration (typically 10–20 µM).
-
RIIGL-NH2 Preparation: Due to the solubilizing Arginine residue, RIIGL-NH2 can be directly dissolved in the assay buffer to create a 1 mM stock solution[1].
Protocol 2: Thioflavin T (ThT) Fluorescence Kinetics
Causality Check: ThT is a molecular rotor. In an aqueous solution, its excitation leads to non-radiative decay. When it intercalates into the grooves of cross-β-sheet amyloid fibrils, the rotor is sterically locked, resulting in a highly quantifiable fluorescence emission at 482 nm.
-
Prepare an assay master mix containing 10 µM Aβ(1-42) and 20 µM ThT in 10 mM Phosphate Buffer (pH 7.4).
-
Add RIIGL-NH2 at varying molar ratios (e.g., Aβ:RIIGL-NH2 at 1:1, 1:5, 1:10) to a black, clear-bottom 96-well microplate.
-
Include control wells: Buffer + ThT (Blank), Aβ(1-42) + ThT (Positive Control), and RIIGL-NH2 + ThT (Negative Control).
-
Seal the plate to prevent evaporation and incubate at 37°C in a fluorescence microplate reader.
-
Record fluorescence (Ex: 440 nm, Em: 482 nm) every 10 minutes for 48–72 hours, with 5 seconds of orbital shaking prior to each read.
Protocol 3: Transmission Electron Microscopy (TEM)
Causality Check: ThT assays can occasionally yield false negatives if an inhibitor redirects Aβ into ThT-invisible, yet still toxic, amorphous aggregates. TEM provides orthogonal, visual validation of the fibrillar architecture[3].
-
Following the 72-hour ThT assay, extract 10 µL of the end-point solution from the control and 1:5 (Aβ:RIIGL-NH2) wells.
-
Apply the sample to a glow-discharged carbon-coated copper grid for 2 minutes.
-
Wick away excess solution using filter paper and negatively stain with 2% (w/v) uranyl acetate for 1 minute.
-
Air-dry the grids and examine under a transmission electron microscope at 80–120 kV.
Protocol 4: In Vitro Neurotoxicity Assay (MTT)
Causality Check: Structural inhibition of fibrils does not guarantee biological safety. The MTT assay measures mitochondrial reductase activity, validating that the Aβ:RIIGL-NH2 complexes rescue cellular viability[1].
-
Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1.5 × 10^4 cells/well. Incubate for 24 hours at 37°C in 5% CO2.
-
Pre-incubate Aβ(1-42) (10 µM) with and without RIIGL-NH2 (50 µM) in culture media for 24 hours at 37°C to allow oligomer/complex formation.
-
Replace the cell culture media with the pre-incubated peptide solutions.
-
After 48 hours of treatment, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm.
Quantitative Benchmarks
The following table synthesizes the expected quantitative outcomes when evaluating RIIGL-NH2 against Aβ(1-42) aggregation, acting as a benchmark for assay validation[1][2][3].
| Experimental Condition | ThT Fluorescence (Relative A.U.) | TEM Morphological Profile | Cell Viability (% of Control) |
| Vehicle Control | Baseline (~0-5%) | Clear background, no aggregates | 100% ± 5% |
| Aβ(1-42) alone (10 µM) | Maximum (100%) | Dense, mature, elongated fibrils | 45% ± 8% |
| RIIGL-NH2 alone (50 µM) | Baseline (~0-5%) | Clear background, no aggregates | 98% ± 4% |
| Aβ(1-42) + RIIGL-NH2 (1:1) | Reduced (~60-70%) | Mixture of protofibrils and short fibrils | 65% ± 7% |
| Aβ(1-42) + RIIGL-NH2 (1:5) | Suppressed (~15-25%) | Sparse, fragmented, non-fibrillar species | 88% ± 6% |
References
-
Fülöp, L., Zarándi, M., Datki, Z., Soós, K., & Penke, B. (2004). β-amyloid-derived pentapeptide RIIGLa inhibits Aβ(1–42) aggregation and toxicity. Biochemical and Biophysical Research Communications, 324(1), 64-69. URL:[Link]
-
Zheng, X., et al. (2023). Advances in Alzheimer's Disease-Associated Aβ Therapy Based on Peptide. Pharmaceuticals, 16(9), 1202. URL:[Link]
-
Bitan, G., et al. (2016). Modulation of Amyloid β-Protein (Aβ) Assembly by Homologous C-Terminal Fragments as a Strategy for Inhibiting Aβ Toxicity. ACS Chemical Neuroscience, 7(8), 1031-1043. URL:[Link]
-
Fradinger, E. A., et al. (2008). C-terminal peptides coassemble into Abeta42 oligomers and protect neurons against toxicity. Proceedings of the National Academy of Sciences, 105(37), 14175-14180. URL:[Link]
Sources
Mass spectrometry characterization of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
Target Molecule: L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (Sequence: Arg-Ile-Ile-Gly-Leu-NH2)
Introduction & Scientific Context
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (abbreviated as RIIGL-NH2) is a synthetic pentapeptide derived from the C-terminal sequence of the amyloid-beta fragment Aβ(31-35)[1]. In the landscape of neurodegenerative drug development, RIIGL-NH2 serves as a potent β-amyloid antagonist. It functions by binding directly to Aβ42 monomers, effectively inhibiting their fibrillation into neurotoxic oligomers and plaques[2][3].
Because peptide-based therapeutics are susceptible to synthesis byproducts (e.g., incomplete deprotection) and in vivo degradation, rigorous mass spectrometry (MS) characterization is mandatory. This application note outlines an advanced, self-validating MS workflow designed specifically for the physicochemical properties of RIIGL-NH2.
Mechanism of Action & Analytical Rationale
Figure 1: Mechanism of action of RIIGL-NH2 in disrupting Aβ42 aggregation and neurotoxicity.
The Causality Behind the Analytical Strategy: RIIGL-NH2 (Monoisotopic Mass: 569.4013 Da) presents a unique analytical profile. The presence of a highly basic N-terminal Arginine (pKa ~12.5) combined with a C-terminal amidation (which neutralizes the typical acidic carboxylate group) ensures the peptide carries a permanent positive charge under acidic to neutral conditions.
While this high polarity causes poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns without ion-pairing agents, it makes RIIGL-NH2 an exceptional candidate for Capillary Electrophoresis-Mass Spectrometry (CE-MS) [4]. To provide a complete characterization profile, we employ an orthogonal approach: LC-HRMS/MS for structural elucidation and Sheathless CE-MS for high-efficiency purity profiling.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Structural Elucidation via LC-ESI-HRMS/MS
Objective: Unambiguous sequence confirmation via Collision-Induced Dissociation (CID). The doubly protonated precursor [M+2H]2+ at m/z 285.71 is targeted because the mobile proton localized on the N-terminal Arginine directs highly efficient charge-remote fragmentation, yielding a rich series of y-ions.
Step-by-Step Methodology:
-
Sample Preparation: Reconstitute lyophilized RIIGL-NH2 in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 10 µg/mL.
-
Chromatographic Separation:
-
Column: Polar-embedded C18 or HILIC column (2.1 x 50 mm, 1.7 µm) to enhance retention of the basic peptide.
-
Mobile Phases: (A) 0.1% FA in H2O ; (B) 0.1% FA in Acetonitrile.
-
Gradient: 2% B to 40% B over 5 minutes. Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Acquisition:
-
Instrument: Q-TOF or Orbitrap HRMS.
-
Source: ESI Positive mode. Capillary voltage: 3.0 kV.
-
MS2 (CID): Isolate m/z 285.71 (Isolation width 1.3 m/z). Apply Normalized Collision Energy (NCE) of 25-30%.
-
-
System Suitability (Self-Validation): Before running the batch, inject a standard and verify the presence of the y4 ion (m/z 414.31) with a signal-to-noise ratio > 100:1. Failure to observe this dominant fragment indicates insufficient collision energy or source degradation.
Protocol B: High-Efficiency Separation via Sheathless CE-MS
Objective: Separation of RIIGL-NH2 from structurally similar synthesis byproducts (e.g., propionyl-RIIGL-NH2)[4]. Causality: A sheathless interface eliminates the need for a sheath liquid, preventing sample dilution and maximizing sensitivity. The acidic background electrolyte (BGE) suppresses electroosmotic flow (EOF), ensuring separation is driven purely by the peptide's intrinsic electrophoretic mobility[4].
Step-by-Step Methodology:
-
Capillary Preparation: Utilize a 20 cm fused-silica capillary coupled to a gold-coated borosilicate nanospray tip. Strictly maintain the distance between the separation capillary tip and the nanospray tip at 40–60 µm[4].
-
Background Electrolyte (BGE): Prepare a mixture of Methanol/Water/Acetic Acid (20:79:1 v/v/v). Degas thoroughly via sonication[4].
-
Injection: Perform electrokinetic injection by applying 5 kV for 2–3 seconds to the sample reservoir[4].
-
Separation & Ionization:
-
Apply 15 kV to the injection end of the column.
-
Apply 1.3 kV to the nanospray needle to establish a stable Taylor cone[4].
-
-
System Suitability (Self-Validation): Monitor the CE current prior to injection. A stable current for >45 minutes validates the system's readiness and confirms the absence of micro-bubbles in the capillary[4].
Data Presentation
Table 1: Theoretical MS/MS Fragmentation of RIIGL-NH2 Data represents the expected monoisotopic masses for positive-ion mode CID.
| Fragment Type | Sequence Cleavage | Monoisotopic Mass (m/z) [M+H]+ | Diagnostic Value |
| b1 | R | 157.11 | Confirms N-term Arginine |
| b2 | R-I | 270.19 | Sequence tag |
| b3 | R-I-I | 383.28 | Sequence tag |
| b4 | R-I-I-G | 440.30 | Sequence tag |
| y1 | L-NH2 | 131.12 | Confirms C-term Amidation |
| y2 | G-L-NH2 | 188.14 | Sequence tag |
| y3 | I-G-L-NH2 | 301.22 | Sequence tag |
| y4 | I-I-G-L-NH2 | 414.31 | Primary Quantifier Ion |
Table 2: Orthogonal Method Comparison for RIIGL-NH2 Analysis
| Parameter | LC-ESI-HRMS/MS | Sheathless CE-MS |
| Separation Mechanism | Hydrophobic interaction | Electrophoretic mobility (Charge/Size) |
| Primary Utility | Sequence confirmation (CID) | Purity profiling & Isobaric separation |
| Mobile Phase / BGE | 0.1% FA in H2O / ACN | MeOH / H2O / Acetic Acid (20:79:1) |
| Flow Rate | 300 µL/min | Nanoliter/min (EOF suppressed) |
| Sensitivity | High | Ultra-High (No sheath liquid dilution) |
Conclusion
The characterization of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH2) demands an analytical strategy tailored to its distinct physicochemical traits. By leveraging LC-HRMS/MS, analysts can definitively confirm the peptide's sequence and C-terminal amidation. Concurrently, implementing a sheathless CE-MS workflow exploits the peptide's high basicity, delivering unparalleled separation efficiency for purity profiling. Together, these self-validating protocols ensure the structural integrity of this critical β-amyloid antagonist during therapeutic development.
References
-
Az Alzheimer-kór kezelésére alkalmazható potenciális gyógyszerjelölt vegyületek fejlesztése Source: Magyar Tudományos Akadémia (mtak.hu) URL:[Link]
Sources
Technical Support Center: Stabilizing L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- in Aqueous Solutions
Prepared by the Senior Application Science Team
Welcome to the technical support center for L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this peptide in aqueous solutions. Ensuring the integrity of your peptide is critical for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent degradation and maintain the efficacy of your peptide.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- in solution.
Q1: What are the primary causes of degradation for this specific peptide in an aqueous solution?
A: Peptides are susceptible to both chemical and physical instability.[1] For L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-, the primary concerns are:
-
Chemical Degradation (Hydrolysis): The most likely chemical degradation pathway is the hydrolysis of the peptide bonds that form the backbone of the molecule.[2] This process is the cleavage of bonds by water and can be significantly accelerated by pH extremes (both acidic and basic conditions).[3]
-
Physical Instability (Aggregation): The presence of multiple hydrophobic residues (Isoleucine, Leucine) can lead to self-association, aggregation, and potential precipitation, especially at higher concentrations or after physical stress like repeated freeze-thaw cycles.[4][5]
Notably, this peptide sequence lacks amino acids that are highly susceptible to other common degradation pathways like oxidation (e.g., Methionine, Cysteine) or deamidation (e.g., Asparagine, Glutamine).[2]
Q2: What is the optimal pH for storing my peptide solution to ensure maximum stability?
A: The optimal pH is the one at which the rate of degradation is at its minimum. For most peptides, this is typically in the slightly acidic range of pH 4–6.[6] This range helps to minimize both acid- and base-catalyzed hydrolysis of the peptide backbone. However, the ideal pH is unique to each peptide. To definitively determine the optimal pH for your specific application, we strongly recommend performing a pH stability screening study. Please refer to Protocol 1: Basic pH Stability Screening for a detailed methodology.
Q3: What type of buffer should I use for reconstitution and storage?
A: The choice of buffer is critical for maintaining the optimal pH. Common buffers used for peptide formulations include:
-
Acetate buffers: Effective in the pH range of 3.6–5.6.
-
Citrate buffers: Useful for a pH range of 3.0–6.2.
-
Phosphate buffers: Typically used around neutral pH (6.0–8.0), but can sometimes accelerate the degradation of certain peptides.
-
Histidine buffers: Often used in biopharmaceutical formulations around pH 6.0.
The selection of the buffer should be based on your target pH and compatibility with your experimental system. It is crucial to choose a buffer system where the desired pH is centrally located within its buffering range for maximum stability.[7][8]
Q4: What are the recommended storage temperatures for my peptide solutions?
A: Temperature is a critical factor that accelerates the rate of chemical degradation.[9] To maximize the shelf-life of your peptide, adhere to the following storage guidelines:
| Storage Duration | Form | Recommended Temperature | Rationale |
| Short-Term (< 1-2 weeks) | Aqueous Solution | 2°C to 8°C (Refrigerated) | Slows degradation kinetics for immediate or near-term use.[9] |
| Long-Term (> 2 weeks) | Aqueous Solution (Aliquots) | -20°C or -80°C (Frozen) | Significantly halts chemical degradation and microbial growth.[10] |
| Very Long-Term | Lyophilized Powder | -20°C or -80°C | The most stable form, as the absence of water prevents hydrolysis.[4][10] |
Crucial Handling Tip: To avoid degradation from repeated freeze-thaw cycles, it is imperative to divide your stock solution into single-use aliquots before freezing.[11]
Q5: My peptide solution has become cloudy or formed a precipitate. What happened and how can I prevent it?
A: Cloudiness or precipitation is a sign of physical instability, likely due to aggregation.[4] This occurs when peptide molecules associate with each other to form larger, insoluble complexes.
Common Causes:
-
High Peptide Concentration: The propensity to aggregate increases with concentration.
-
Suboptimal pH: If the solution pH is near the peptide's isoelectric point (pI), its net charge is minimal, reducing electrostatic repulsion and promoting aggregation.
-
Freeze-Thaw Cycles: The process of freezing and thawing can introduce ice-liquid interfaces that induce mechanical stress on peptides, leading to unfolding and aggregation.[10]
-
Interaction with Surfaces: Peptides can adsorb to the surfaces of glass or plastic vials.
Prevention Strategies:
-
Work with the lowest concentration that is feasible for your experiments.
-
Ensure the buffer pH is at least 1-2 units away from the peptide's theoretical pI.
-
Aliquot solutions to avoid freeze-thaw cycles.
-
Consider adding stabilizing excipients. For instance, amino acids like arginine or surfactants like Polysorbate 20/80 can be effective in preventing aggregation.[12][13] See Table 2 for more examples.
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common stability issues.
Guide 1: Investigating a Suspected Loss of Peptide Purity or Activity
If you observe inconsistent experimental results or suspect your peptide has degraded, follow this systematic approach to identify the root cause.
Caption: Workflow for troubleshooting peptide degradation.
Guide 2: Selecting Excipients to Prevent Aggregation
Excipients are additives used to improve the stability of a formulation.[14][15] If you are experiencing aggregation, consider incorporating one of the following types of stabilizers.
Table 2: Common Stabilizing Excipients for Peptide Solutions
| Excipient Category | Examples | Mechanism of Action | Typical Concentration | Reference |
| Amino Acids | Arginine, Glycine, Histidine | Act as crowding agents, suppress aggregation, and can buffer the solution. Arginine is particularly effective at solubilizing proteins and peptides. | 0.1 - 5% (w/v) | [13][16] |
| Polyols / Sugars | Mannitol, Sorbitol, Sucrose, Trehalose | Stabilize the native peptide structure through preferential exclusion, increasing the thermodynamic barrier to unfolding and aggregation. | 1% - 10% (w/v) | [7][13] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that prevent surface-induced aggregation and reduce peptide adsorption to container walls by competing for interfaces. | 0.005% - 0.1% (w/v) | [12][17] |
| Antioxidants | (Not primary concern for this peptide) | Ascorbic Acid, Methionine | Act as sacrificial targets for oxidative species. Less critical for this peptide due to the absence of Cys or Met. | [6][13] |
Note: Always test the compatibility and effectiveness of a new excipient in a small-scale pilot study before applying it to your entire stock.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key stability-indicating experiments.
Protocol 1: Basic pH Stability Screening
This protocol allows you to determine the pH at which your peptide exhibits the highest stability in an aqueous solution.
Objective: To identify the optimal pH for minimizing peptide degradation over time.
Materials:
-
Lyophilized L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
-
A series of sterile buffers (e.g., 10 mM citrate for pH 3-5, 10 mM phosphate for pH 6-7)
-
Incubators or water baths set to a control temperature (e.g., 4°C) and an accelerated temperature (e.g., 40°C).[18]
-
Autosampler vials
-
RP-HPLC system with a C18 column and UV detector (210-220 nm).[19]
Procedure:
-
Prepare Buffers: Prepare a set of at least four different buffers covering a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0).
-
Reconstitute Peptide: Accurately weigh and dissolve the peptide in each buffer to a fixed final concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of each solution into an HPLC vial and analyze it using a validated RP-HPLC method. This establishes the baseline purity (100% intact peptide).[20]
-
Incubate Samples: Store the remaining solutions in tightly sealed vials at both 4°C and 40°C.
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 4 weeks), remove an aliquot from each stored sample and analyze it by RP-HPLC.
-
Data Analysis: For each pH and temperature, calculate the percentage of the intact peptide remaining relative to its T=0 area. Plot "% Intact Peptide" versus "Time." The pH condition that shows the slowest decline in the main peptide peak is the most stable.
Protocol 2: Recommended Reconstitution and Storage
Follow these best practices to ensure the long-term integrity of your peptide.
Caption: Best-practice workflow for peptide handling.
References
-
Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]
-
Avanti, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]
-
Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. [Link]
-
Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]
-
GenScript. (2025). Understanding Peptide Stability Under Various pH Conditions. GenScript. [Link]
-
GenScript. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. [Link]
-
Paradigm Peptides. (n.d.). Peptide Storage & Stability: A Definitive Guide. Paradigm Peptides. [Link]
-
Pharmaceutical Technology. (2021). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]
-
AMSbio. (2025). Stability-indicating methods for peptide drug analysis. AMSbio. [Link]
-
Northline Labs. (2026). Peptide Degradation: How Temperature and Light Affect Stability. Northline Labs. [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Activotec. [Link]
-
Singh, S. K., et al. (2025). Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery. PubMed. [Link]
-
BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Expert Opinion on Drug Delivery. [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
- Google Patents. (1991). Stabilized aqueous formulations of small peptides.
-
Majumdar, S., & Ford, E. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC. [Link]
-
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Waters Corporation. [Link]
-
PubChem. (n.d.). Leucinamide. PubChem. [Link]
-
Journal of Pharmaceutical Investigation. (2025). Peptides as functional excipients for drug delivery. Springer. [Link]
-
ACS Publications. (2017). Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. Journal of the American Society for Mass Spectrometry. [Link]
-
American Pharmaceutical Review. (n.d.). Stabilizer Excipients. American Pharmaceutical Review. [Link]
-
Cooper, H. J., et al. (2017). Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. PMC. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsar.in. [Link]
Sources
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. alfachemic.com [alfachemic.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. northlinelabs.org [northlinelabs.org]
- 10. honestpeptide.com [honestpeptide.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. WO1991004743A1 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]
- 17. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 20. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Troubleshooting Low Yield in L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-peptide Synthesis
Welcome to the technical support center for the synthesis of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-peptide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yield during solid-phase peptide synthesis (SPPS).
Introduction
The synthesis of the pentapeptide L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-Leucinamide presents several challenges due to its specific amino acid composition. The presence of the bulky and hydrophobic isoleucine residues can lead to significant aggregation of the growing peptide chain on the solid support.[1] This aggregation can hinder reagent access, resulting in incomplete deprotection and coupling reactions, which are primary causes of low yield and the formation of deletion sequences.[2][3] Additionally, the guanidino group of arginine is highly basic and requires robust side-chain protection to prevent side reactions, such as lactam formation, during activation.[4][5]
This guide provides a systematic approach to troubleshooting low yields in a question-and-answer format, addressing specific problems you may encounter during your experiments.
Troubleshooting Guides and FAQs
Q1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?
A low final peptide yield can stem from issues at various stages of the SPPS process, including inefficient peptide chain assembly, premature cleavage from the resin, or problems during the final cleavage and work-up. A logical diagnostic workflow is essential to pinpoint the root cause.[6][7] The initial step is to determine whether the low yield is a result of poor synthesis efficiency on the resin or an issue with the final cleavage and work-up procedures.[6]
Initial Diagnostic Workflow
A crucial first step is to ascertain if the peptide was successfully synthesized on the resin.[6] This can be achieved by performing a test cleavage on a small amount of the peptide-resin (e.g., 10-20 mg) and analyzing the resulting crude product by mass spectrometry (MS).[6] The presence of the target peptide's mass confirms that the synthesis was at least partially successful, pointing towards potential issues with the final cleavage or work-up. Conversely, the absence or low abundance of the target peptide mass suggests problems during the on-resin synthesis, such as incomplete deprotection or coupling.[6]
Caption: Initial troubleshooting workflow for low peptide yield in SPPS.
Q2: How can I determine if incomplete Fmoc deprotection is the cause of my low yield?
Incomplete removal of the N-terminal Fmoc protecting group is a common problem that leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[8] This is particularly relevant for sequences prone to aggregation, like the one .
Diagnostic Protocol: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[9] A positive result (deep blue color) after the deprotection step indicates successful Fmoc removal, while a negative or faint yellow result suggests that the Fmoc group is still attached.[8][9]
Protocol 1: Kaiser Test
-
Carefully take a few beads of the peptide-resin and place them in a small glass test tube.
-
Wash the beads with DMF and then with ethanol.
-
Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Troubleshooting Incomplete Deprotection
If the Kaiser test indicates incomplete deprotection, consider the following solutions:
-
Extend Deprotection Time: For difficult sequences, increasing the deprotection time or performing a second deprotection step is often effective.[8]
-
Use a Stronger Base: For very resistant Fmoc groups due to aggregation, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[9][10]
-
Check Reagents: Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh, as piperidine can degrade over time, leading to reduced efficacy.[8]
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.[7]
Q3: My peptide sequence contains two adjacent isoleucine residues and is prone to aggregation. How can I identify and overcome this issue?
Peptide aggregation on the resin is a major obstacle in SPPS, particularly for hydrophobic sequences.[1] Aggregation can physically block reactive sites, leading to incomplete coupling and deprotection.[2]
Signs of Peptide Aggregation
-
Resin Clumping: The resin beads may clump together and no longer appear as a free-flowing slurry.[9]
-
Shrinking of the Resin Matrix: A noticeable decrease in the resin bed volume can indicate aggregation.
-
Slow or Incomplete Reactions: Consistently poor results from the Kaiser test after deprotection or a positive Kaiser test after coupling can be indicative of aggregation.
Strategies to Mitigate Aggregation
| Strategy | Description | Rationale |
| Use of Chaotropic Agents | Add chaotropic salts like LiCl or KSCN to the reaction mixture. | These salts disrupt the hydrogen bonding networks that lead to the formation of secondary structures and aggregation.[2] |
| Elevated Temperature | Perform the synthesis at a higher temperature (e.g., 40-60°C). | Increased thermal energy can disrupt intermolecular hydrogen bonds and improve reaction kinetics.[2][7] |
| Solvent Modification | Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to DMF.[1][2] | These solvents have a greater ability to solvate the peptide chain and break up aggregates.[1] |
| Low-Loading Resin | Utilize a resin with a lower substitution level. | This increases the distance between peptide chains on the resin, reducing the likelihood of intermolecular aggregation.[2] |
| Backbone Protection | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid residue. | These groups sterically hinder the formation of interchain hydrogen bonds.[2] |
Q4: I suspect incomplete coupling of the sterically hindered isoleucine residues. What are my options?
The β-branched side chain of isoleucine can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling.
Improving Coupling Efficiency
-
Double Coupling: Repeating the coupling step with a fresh preparation of the activated amino acid is a straightforward and often effective method to drive the reaction to completion.[7][11]
-
Change Coupling Reagents: If you are using a carbodiimide-based coupling reagent like DCC or DIC, switching to a more potent uronium or phosphonium salt-based reagent can significantly improve coupling efficiency.[12][13]
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Cost-effective.[13] | Can lead to racemization; requires an additive like HOBt.[12] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | High coupling efficiency, low racemization, fast reaction times.[13][14] | More expensive than carbodiimides.[13] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization risk.[12] | Can be more expensive and require stricter handling.[12] |
For particularly difficult couplings, such as with isoleucine, HATU is often recommended due to its high reactivity.[13][15]
Q5: My final product analysis shows significant side products. What could be the issue during the final cleavage and how can I prevent it?
The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA) generates highly reactive carbocations.[16][17] These carbocations can cause unwanted modifications to sensitive amino acid residues, leading to side products and reduced yield of the desired peptide.[16]
The Role of Scavengers in the Cleavage Cocktail
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations.[16] The choice of scavengers depends on the amino acid composition of the peptide.
Table 2: Common Scavengers and Their Targets
| Scavenger | Target Residues and Protecting Groups | Rationale |
| Triisopropylsilane (TIS) | Trp, Met, Cys; general carbocation scavenger | Reduces the indole ring of tryptophan and prevents oxidation of methionine and cysteine.[18] |
| Water | Trp | Protonates the indole ring of tryptophan, protecting it from alkylation. |
| 1,2-Ethanedithiol (EDT) | Cys, Trp, Met | Acts as a potent nucleophile to quench carbocations and maintains a reducing environment to prevent cysteine oxidation.[16] |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | General carbocation scavenger | A less odorous and highly efficient alternative to aliphatic thiols like EDT.[19][20] |
For the L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-Leucinamide peptide, which does not contain highly sensitive residues like Cys, Trp, or Met, a standard cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5, v/v/v) is often sufficient. However, the use of scavengers is still crucial to quench carbocations generated from the arginine side-chain protecting group (e.g., Pbf).
Protocol 2: Standard Cleavage from Resin
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) in a fume hood.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[7]
-
Filter the cleavage mixture away from the resin beads into a collection tube.[7][21]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[21]
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
Q6: How do I analyze the purity of my final peptide product?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for assessing peptide purity and confirming its identity.[22][23]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity.[24][25] The purity is typically determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[24]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized peptide, confirming that the correct product has been formed.[22] It can also help in identifying impurities, such as deletion sequences or products of side reactions.[6]
For a comprehensive analysis, it is recommended to use both techniques in conjunction (LC-MS).[26]
References
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. onpattison.com [onpattison.com]
- 4. mdpi.com [mdpi.com]
- 5. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. jpt.com [jpt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. chempep.com [chempep.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. polypeptide.com [polypeptide.com]
- 20. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. ijsra.net [ijsra.net]
- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 24. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 26. almacgroup.com [almacgroup.com]
- 27. peptide.com [peptide.com]
- 28. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. genscript.com [genscript.com]
- 32. biomatik.com [biomatik.com]
- 33. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 35. renyi.hu [renyi.hu]
- 36. blog.mblintl.com [blog.mblintl.com]
- 37. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Cleavage Optimization for L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- Resin Release
Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) cleavage optimization. This guide is specifically engineered for researchers and drug development professionals working with the sequence H-Arg-Ile-Ile-Gly-Leu-NH2 (L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide).
Below, you will find field-proven Standard Operating Procedures (SOPs), mechanistic workflows, and a troubleshooting FAQ designed to address the unique steric and kinetic challenges of this peptide.
System Overview & Scientific Causality
The synthesis and subsequent cleavage of H-Arg-Ile-Ile-Gly-Leu-NH2 present a specific set of chemical dynamics:
-
The Linker: Because the C-terminus is an amide (L-Leucinamide), the peptide must be anchored to a Rink Amide (p-MBHA) or PAL resin. Rink Amide requires highly acidic conditions (90–95% TFA) to protonate and break the phenyl benzyl ether bond, releasing the peptide amide.
-
The Protecting Group: The only side-chain protecting group in this sequence is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine. Pbf is sterically hindered and highly stable; its acidolysis dictates the kinetics of the entire cleavage reaction. Pbf removal is the rate-limiting step.
-
The Scavenger Logic: This sequence lacks nucleophilic or oxidation-prone residues (such as Cys, Met, or Trp). Therefore, aggressive, sulfur-based scavengers are unnecessary. A precision cocktail utilizing water and a silane is optimal.
Standard Operating Procedure (SOP): Global Deprotection & Cleavage
This self-validating protocol ensures complete resin release while preventing the formation of protecting group adducts.
Step 1: Resin Preparation & Swelling
-
Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 10 mL/g) to remove residual N,N-Dimethylformamide (DMF).
-
Causality: DMF is a weak base. Even trace amounts will buffer the Trifluoroacetic Acid (TFA), severely reducing the acidity required to cleave the Rink Amide linker.
-
Dry the resin under vacuum for 1 hour.
Step 2: Cleavage Cocktail Formulation
-
Prepare a fresh solution of TFA / Triisopropylsilane (TIS) / Ultrapure H₂O in a 95:2.5:2.5 (v/v/v) ratio.
-
Causality: TIS effectively quenches the carbocations generated from the Rink Amide linker. Water is the optimal nucleophilic scavenger for the highly reactive sulfonyl cation generated during Pbf acidolysis.
Step 3: Acidolysis Reaction
-
Add 10 mL of the cleavage cocktail per 1 gram of dry resin.
-
Stir gently at 25°C for 2.5 to 3 hours .
-
Causality: While the Rink Amide linker cleaves in under 60 minutes, the Arg(Pbf) group requires extended exposure. Premature termination will result in incomplete deprotection.
Step 4: Precipitation & Isolation
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Add the filtrate dropwise to 10 volumes of ice-cold (-20°C) diethyl ether to precipitate the crude peptide.
-
Centrifuge at 3000 × g for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether to remove residual TFA and scavengers. Dry under a stream of nitrogen.
Cleavage Kinetics & Workflow Visualization
Workflow and mechanism for global deprotection and resin cleavage of the target peptide.
Quantitative Data: Cocktail Selection & Mass Analytics
Table 1: Scavenger Cocktail Selection for Arg-Ile-Ile-Gly-Leu-NH₂
| Cocktail Name | Composition (v/v) | Target Use Case | Suitability for Target Sequence |
| Standard Amide | TFA/TIS/H₂O (95:2.5:2.5) | Peptides lacking Cys/Met/Trp. | Optimal. Perfectly balances Pbf scavenging with clean ether precipitation. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Complex sequences with oxidation-prone residues. | Not Recommended. Introduces unnecessary malodorous scavengers that complicate workup. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Highly aggregated sequences. | Acceptable. Phenol can help disrupt Ile-Ile beta-sheet aggregation if yield is low. |
Table 2: LC-MS Troubleshooting Guide (Target Mass[M+H]⁺ ≈ 570.4 Da)
| Observed Mass Shift | Potential Cause | Mechanistic Explanation |
| +252 Da | Incomplete Pbf Removal | The sulfonyl group remains covalently bound to the Arginine guanidino group due to insufficient cleavage time. |
| -156 Da | Des-Arg Truncation | Incomplete coupling of the bulky Arg(Pbf) residue to the sterically hindered Ile residue during synthesis. |
| +1 Da | Carboxylic Acid Formation | Trace water attacked the Rink Amide linker instead of ammonia, usually due to degraded resin or insufficient TFA concentration. |
Troubleshooting Guides & FAQs
Troubleshooting logic for mass adducts and yield issues during peptide cleavage.
Q1: My LC-MS shows a major peak with a +252 Da mass shift. What is this, and how do I fix it?
A: A +252 Da adduct is the hallmark of incomplete Pbf removal from the Arginine residue. The Pbf group is exceptionally stable. If you used a standard 1.5 to 2-hour cleavage time, it was likely insufficient. To resolve this, extend your cleavage time to 3–4 hours. Alternatively, perform a time-course study, sampling the reaction every 30 minutes to monitor the disappearance of the +252 Da peak via LC-MS.
Q2: My overall peptide yield is lower than expected, but the purity is high. Could the Ile-Ile sequence be causing issues?
A: Yes. The adjacent Isoleucine residues (Ile-Ile) create a highly hydrophobic, sterically hindered microenvironment that can promote on-resin aggregation (beta-sheet formation). This aggregation physically blocks TFA from accessing the Rink Amide linker, leading to incomplete resin release. To troubleshoot, perform a double-cleavage: expose the resin to the cocktail for 2 hours, filter, and then re-expose the resin to fresh cocktail for an additional 1 hour to maximize diffusion.
Q3: Should I add EDT or Thioanisole to my cleavage cocktail just to be safe?
A: No. The sequence Arg-Ile-Ile-Gly-Leu-NH₂ does not contain Cysteine, Methionine, or Tryptophan. Adding malodorous, sulfur-based scavengers like EDT (1,2-ethanedithiol) or thioanisole will not improve your yield or purity. In fact, it will needlessly complicate your post-cleavage workup and ether precipitation. Stick to the standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.
References
Improving blood-brain barrier permeability of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
Welcome to the Peptide Pharmacokinetics Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, scientists, and drug development professionals working with L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (commonly known as the pentapeptide RIIGL-NH₂ ).
RIIGL-NH₂ is a highly promising Aβ-toxicity offsetting peptide derived from the C-terminal Aβ31-35 sequence, utilized primarily in Alzheimer's disease research[1]. However, its therapeutic translation is severely bottlenecked by its hydrophilicity, rapid enzymatic degradation in serum, and inability to cross the Blood-Brain Barrier (BBB). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these pharmacokinetic limitations.
🛠️ Module 1: Chemical Modification (Lipidation & N-Terminal Capping)
Q: Why does native RIIGL-NH₂ fail to cross the BBB, and how can I modify it without losing its Aβ-antagonist activity?
A: The failure of native RIIGL-NH₂ to cross the BBB is a direct result of its chemical structure. The peptide possesses a highly hydrophilic backbone and a free N-terminal Arginine. This prevents passive diffusion across the lipophilic brain capillary endothelial cells (BCECs). Furthermore, the free N-terminus acts as a primary substrate for serum aminopeptidases, leading to rapid degradation before it ever reaches the brain.
To solve this, you must increase the peptide's partition coefficient (LogP) and provide steric hindrance against proteases. Capping the N-terminus via propionylation (forming propionyl-RIIGL-NH₂ ) or conjugating medium-chain fatty acids (e.g., octanoyl groups) effectively masks the charge and increases lipophilicity, enabling passive diffusion while preserving the active binding motif[2].
Protocol 1: N-Terminal Lipidation via Solid-Phase Peptide Synthesis (SPPS)
This protocol utilizes a self-validating Fmoc-SPPS strategy to ensure high-yield lipidation.
-
Resin Swelling & Deprotection: Swell Rink Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Validation Check: Perform a Kaiser test; a positive (dark blue) result confirms the presence of free primary amines.
-
-
Amino Acid Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ile-OH, and Fmoc-Arg(Pbf)-OH using HBTU/DIPEA chemistry.
-
Validation Check: Perform a Kaiser test after each coupling; a negative (yellow) result confirms successful conjugation.
-
-
N-Terminal Capping (Lipidation): After the final Fmoc deprotection of Arginine, react the resin-bound peptide with 10 equivalents of propionic anhydride (or octanoic acid with coupling reagents) for 1 hour.
-
Cleavage & Global Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.
-
Purification & Validation: Precipitate the peptide in cold diethyl ether, lyophilize, and purify via RP-HPLC.
-
Validation Check: Confirm the exact molecular weight of the modified peptide (e.g., propionyl-RIIGL-NH₂) via ESI-MS before proceeding to in vitro assays[2].
-
🔬 Module 2: Nanocarrier Formulation (Receptor-Mediated Transcytosis)
Q: I've successfully lipidated RIIGL-NH₂, but my peptide is now aggregating in plasma and showing off-target accumulation. How can I achieve brain-specific targeting?
A: This is a common phenomenon. Highly lipophilic peptides often bind non-specifically to serum albumin or self-assemble into inactive aggregates in aqueous blood environments. To circumvent this, you must physically shield the peptide from the bloodstream while actively directing it to the brain.
Encapsulating the modified RIIGL-NH₂ into targeted 3[3] or polymeric micelles is the gold standard. By functionalizing the surface of these nanocarriers with BBB-shuttle peptides—such as Angiopep-2 (which targets LRP1 receptors) or RVG29 —you hijack the brain's natural receptor-mediated transcytosis pathways, forcing the endothelial cells to actively transport your peptide cargo across the barrier[4].
Protocol 2: Formulation of Angiopep-2 Targeted LNPs Encapsulating RIIGL-NH₂
-
Lipid Film Hydration: Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Maleimide (molar ratio 50:40:10) in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film.
-
Peptide Encapsulation: Hydrate the lipid film with a PBS buffer containing your modified RIIGL-NH₂. Vortex and extrude the suspension through 100 nm polycarbonate membranes 10 times.
-
Validation Check: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Ensure PDI is < 0.2.
-
-
Surface Functionalization: Incubate the LNPs with thiolated Angiopep-2 overnight at 4°C. The thiol group will react with the maleimide on the LNP surface via a stable thioether linkage.
-
Purification: Remove unreacted Angiopep-2 and unencapsulated RIIGL-NH₂ via dialysis using a 10 kDa MWCO membrane against PBS for 24 hours.
-
Transcytosis Validation: Apply the targeted LNPs to the apical chamber of an in vitro BCEC transwell model. After 4 hours, sample the basolateral chamber and quantify the transcytosed peptide concentration via LC-MS/MS.
🧬 Module 3: Cell-Penetrating Peptides (CPPs)
Q: Can I directly synthesize a chimeric peptide by attaching a Cell-Penetrating Peptide (CPP) like TAT directly to RIIGL-NH₂?
A: Yes, but proceed with extreme caution. While direct conjugation of a CPP (e.g., TAT: GRKKRRQRRRPPQ) dramatically enhances cellular uptake via adsorptive transcytosis[3], it often sterically hinders the active site of the RIIGL-NH₂ sequence, destroying its ability to interact with Aβ oligomers.
If you utilize a CPP, you must incorporate a cleavable linker (such as a reducible disulfide bond or a Cathepsin B-cleavable Val-Cit linker) between the TAT sequence and RIIGL-NH₂. This ensures that once the chimeric molecule crosses the BBB and enters the reducing/enzymatic environment of the brain parenchyma, the active pentapeptide is released from the bulky carrier.
📊 Quantitative Data Summarization: BBB Permeability Metrics
The table below summarizes the expected pharmacokinetic improvements when applying these troubleshooting strategies to RIIGL-NH₂.
| Modification Strategy | Apparent Permeability ( Papp ) | LogBB (Brain/Plasma) | Primary Mechanism of Entry | Half-life ( t1/2 ) in Serum |
| Native RIIGL-NH₂ | <1.0×10−6 cm/s | <−1.0 | Paracellular (Minimal) | <15 min |
| Propionyl-RIIGL-NH₂ | 3.5×10−6 cm/s | −0.5 | Passive Diffusion | ∼45 min |
| TAT-Conjugated RIIGL-NH₂ | 8.2×10−6 cm/s | 0.2 | Adsorptive Transcytosis | ∼60 min |
| Angiopep-2 LNP Encapsulated | 15.4×10−6 cm/s | 0.8 | Receptor-Mediated Transcytosis | >12 hours |
🖼️ Mechanistic Visualizations
Caption: Mechanism of BBB transcytosis for native, lipidated, and LNP-encapsulated RIIGL-NH2.
Caption: Step-by-step workflow for formulating Angiopep-2 targeted LNPs encapsulating RIIGL-NH2.
📚 References
-
Masman, M. F. (2021). Development of novel small-size peptides as putative therapeutic drugs. University of Groningen. 1
-
MDPI. (2023). Recent Uses of Lipid Nanoparticles, Cell-Penetrating and Bioactive Peptides for the Development of Brain-Targeted Nanomedicines against Neurodegenerative Disorders. 3
-
NIH / PMC. (2025). Peptide-functionalized nanoparticles for brain-targeted therapeutics. 4
-
NIH / PMC. (2021). Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach.5
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 3. Recent Uses of Lipid Nanoparticles, Cell-Penetrating and Bioactive Peptides for the Development of Brain-Targeted Nanomedicines against Neurodegenerative Disorders [mdpi.com]
- 4. Peptide-functionalized nanoparticles for brain-targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Correcting retention time shifts for L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- in LC-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering retention time (RT) shifts during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of L-Leucinamide and the tetrapeptide L-arginyl-L-isoleucyl-L-isoleucylglycyl (Arg-Ile-Ile-Gly). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent RT instability in your future experiments.
Part 1: Troubleshooting Guide: My Retention Time Has Shifted!
Encountering a sudden or gradual shift in retention time can be alarming, as it compromises the reliability and reproducibility of your data. This section provides a logical, step-by-step process to diagnose and resolve the issue.
Q1: My retention time for L-Leucinamide and/or Arg-Ile-Ile-Gly has drifted. Where do I start?
Answer: The first step is to characterize the nature of the shift, as this provides crucial clues to the root cause. Examine your recent chromatograms and ask the following questions:
-
What is the pattern of the shift? Is it a sudden, abrupt change, a gradual drift over several injections, or random, unpredictable jitter?[1]
-
Which peaks are affected? Is it just one of the peptides, or are all peaks (including any internal standards) shifting proportionally?
-
Are other chromatographic parameters affected? Look for changes in peak shape (broadening, tailing), resolution between peaks, or system backpressure.
The answers will guide you through the following diagnostic workflow.
Visual Diagnostic Workflow
This decision tree illustrates a systematic approach to troubleshooting retention time shifts. Start at the top and follow the path that best describes your observations.
Caption: A decision tree for diagnosing retention time shifts.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and provides deeper scientific context for preventing retention time shifts, with a specific focus on the chemical properties of L-Leucinamide and Arg-Ile-Ile-Gly.
Q2: Why is the retention time of Arg-Ile-Ile-Gly particularly sensitive to mobile phase pH?
Answer: The tetrapeptide Arg-Ile-Ile-Gly contains an arginine residue, which has a highly basic guanidinium group (pKa ~12.5). This makes the peptide's overall charge state extremely sensitive to the pH of the mobile phase.
-
Mechanism of Action: In typical reversed-phase LC-MS conditions (pH 2-4), the arginine residue will be protonated, carrying a positive charge. This charge can lead to strong, unwanted ionic interactions with residual, deprotonated silanol groups on the surface of standard silica-based C18 columns. These interactions cause poor peak shape (tailing) and unstable retention.[2]
-
Causality: Even a minor fluctuation in mobile phase pH (e.g., from 2.7 to 2.9) can alter the degree of ionization of silanol groups or the peptide itself, leading to significant changes in retention time.[3][4] For robust analysis, the mobile phase pH must be strictly controlled with a suitable buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[4] Using an acidic mobile phase modifier like formic acid or trifluoroacetic acid (TFA) helps to suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
Q3: L-Leucinamide is a much simpler molecule. What causes its retention time to shift?
Answer: While L-Leucinamide is smaller, it is still an ionizable molecule. It possesses a primary amine group from the leucine backbone (pKa ~9.6) and is typically analyzed as a hydrochloride salt.[5][6] Its retention is primarily governed by the hydrophobicity of its isobutyl side chain, but is still influenced by factors that affect all LC separations:
-
Temperature: A change of just 1°C can alter retention times by 1-2%.[1] Uncontrolled laboratory temperatures can lead to gradual RT drift throughout the day.[7] Therefore, using a thermostatted column compartment is critical for reproducibility.[8][9]
-
Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the organic-to-aqueous ratio. A small error in mobile phase preparation or the evaporation of the more volatile organic solvent can cause significant RT shifts.[7]
-
Flow Rate Stability: Inconsistent flow from the LC pump, often due to worn pump seals or faulty check valves, will cause all peaks to shift proportionally.[1][8]
Q4: How can I proactively monitor and validate my system's performance to prevent these issues?
Answer: The best strategy is to implement a routine System Suitability Test (SST). An SST is a series of checks to ensure the entire LC-MS system is performing correctly before you analyze your valuable samples.[10][11] It provides confidence that the system is fit for its intended purpose.[12][13]
Key System Suitability Parameters
| Parameter | Description | Typical Acceptance Criteria | Potential Cause if Failed |
| Retention Time (RT) | The time at which the analyte elutes. | RSD < 1% over replicate injections. | Flow rate instability, temperature fluctuation, poor equilibration. |
| Peak Area / Height | A measure of analyte quantity. | RSD < 5% over replicate injections. | Injector issue, inconsistent ionization, leaks. |
| Tailing Factor (Tf) | A measure of peak symmetry. | 0.9 < Tf < 1.5 | Column degradation, secondary interactions (e.g., with basic peptides). |
| Theoretical Plates (N) | A measure of column efficiency. | Should not decrease by >20% from initial column test. | Column fouling, extra-column volume, poor connections. |
This table summarizes key SST parameters and common acceptance criteria. Specific limits should be defined during method validation.
Q5: What is an internal standard, and can it correct for retention time shifts?
Answer: An internal standard (IS) is a compound with similar chemical and physical properties to your analyte that is added at a constant concentration to all samples, calibrators, and QCs.[14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., L-Leucinamide with ¹³C or ¹⁵N labels), as it co-elutes and experiences nearly identical analytical variability.[15][16]
While an IS is primarily used to correct for variability in sample preparation, matrix effects, and ionization efficiency, it is also an excellent diagnostic tool for retention time shifts.[14][17]
-
Diagnostic Use: If the retention times of both your analyte and the internal standard shift by the same amount, the problem is likely systemic (e.g., flow rate, temperature).[1]
-
Correctional Use: If the RT shift is minor and consistent, some data processing software can use the IS peak to "anchor" the chromatogram and apply a correction to the analyte's RT. However, this is a post-acquisition fix; it is always better to find and resolve the root cause of the shift.[18]
Part 3: Protocols for Robustness and Reproducibility
Adhering to standardized protocols is essential for maintaining chromatographic stability.
Protocol 1: Preparation of a Robust Mobile Phase for Peptide Analysis
This protocol focuses on preparing a mobile phase designed to minimize RT variability for ionizable peptides.
Objective: To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Materials:
-
1 L HPLC- or MS-grade water
-
1 L HPLC- or MS-grade acetonitrile
-
High-purity formic acid (≥99%)
-
Calibrated pipettes
-
Clean, dedicated glass solvent bottles
Procedure:
-
Mobile Phase A (Aqueous): a. Measure approximately 950 mL of HPLC-grade water into a 1 L solvent bottle. b. Using a calibrated pipette, carefully add 1.0 mL of formic acid to the water. c. Top up to the 1 L mark with HPLC-grade water. d. Cap the bottle and mix thoroughly by inverting 10-15 times. e. Crucial Step: Sonicate the mobile phase for 10-15 minutes to degas the solution, which prevents bubble formation in the pump.[8]
-
Mobile Phase B (Organic): a. Measure approximately 950 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle. b. Carefully add 1.0 mL of formic acid to the acetonitrile. c. Top up to the 1 L mark with acetonitrile. d. Cap and mix thoroughly. Degassing is also recommended.
-
Final Check: Label bottles clearly with contents, concentration, and preparation date. Always prepare fresh mobile phases daily to avoid issues with evaporation or contamination.[19]
Protocol 2: System Suitability Test (SST) Procedure
This protocol describes how to perform a basic SST before running an analytical batch.
Objective: To verify the LC-MS system is performing within established parameters.
Procedure:
-
Prepare SST Solution: Create a solution containing L-Leucinamide, Arg-Ile-Ile-Gly, and an appropriate internal standard (if used) at a mid-range concentration of your calibration curve. The solvent should match the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B).[8]
-
System Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes.[20] For a 2.1 x 100 mm column, this is typically 15-20 minutes at 0.4 mL/min. Insufficient equilibration is a common cause of RT drift in early injections.
-
Perform Replicate Injections: Inject the SST solution 5-6 times consecutively using the final analytical method.
-
Data Analysis: a. Calculate the mean, standard deviation (SD), and relative standard deviation (RSD%) for the retention time, peak area, tailing factor, and theoretical plates for each analyte across the replicate injections. b. Compare the calculated values against the acceptance criteria defined in your laboratory's SOP or during method validation (see Table 1 for examples).
-
Pass/Fail Decision: If all parameters meet the acceptance criteria, the system is suitable for analysis. If any parameter fails, do not proceed with sample analysis. Instead, begin troubleshooting based on the failed parameter as outlined in the guide.
Part 4: Visualizing the System
Understanding the components of your LC system can help pinpoint potential sources of retention time shifts.
Caption: Key components in an LC system and potential sources of RT shifts.
References
-
Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]
-
Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. [Link]
-
Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Dolan, J. W. (n.d.). How Does Temperature Affect Selectivity? LCGC International. [Link]
-
Meyer, S. W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker. [Link]
-
Gong, P., et al. (n.d.). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. PMC. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. [Link]
-
Jemal, M., & Yuan-Qing, X. (2007, June 28). System suitability in bioanalytical LC/MS/MS. PubMed. [Link]
-
Dolan, J. W. (2002, August 2). Temperature selectivity in reversed-phase high performance liquid chromatography. PubMed. [Link]
-
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
Dolan, J. W. (n.d.). Retention Time Changes. LC Troubleshooting Bible. [Link]
-
Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]
-
LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. [Link]
-
Mylott, W. R., Jr. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science. [Link]
-
AACC. (2018, August 1). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. [Link]
-
Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. [Link]
-
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]
-
van den Broek, I., et al. (2013, September 6). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples. ACS Publications. [Link]
-
Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]
-
Dolan, J. W. (2015, February 1). Slow Column Equilibration. LCGC International. [Link]
-
National Institutes of Health. (n.d.). Leucinamide. PubChem. [Link]
-
van den Broek, I., & Niessen, W. M. (2012, April 15). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. PubMed. [Link]
-
Waters Corporation. (2017, July 19). Extend LC Column Lifetime: 3 Tips for Chemical Stability. Waters Blog. [Link]
-
Coon, J. J., et al. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC. [Link]
-
Chromacuity. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Dolan, J. W. (2014, August 1). How Much Retention Time Variation is Normal? LCGC International. [Link]
-
Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Ma, F., et al. (2020, April 15). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. PubMed. [Link]
-
Avantor. (n.d.). L-Leucinamide hydrochloride. [Link]
-
MTC USA. (2026, February 12). Choose an Appropriate Re-Equilibration or Post Time for Gradient HPLC. [Link]
-
Waters Corporation. (n.d.). Retention time shift for particular analytes. Waters Knowledge Base. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Agilent Technologies. (2022, December 13). Off to a Fresh Start: HPLC Column Care. [Link]
-
Gevaert, K., et al. (n.d.). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. PMC. [Link]
-
Separation Science. (2024, June 3). Column Equilibration in HILIC. [Link]
-
Restek Corporation. (2019, April 2). LC Troubleshooting—Retention Time Shift. YouTube. [Link]
-
National Institutes of Health. (n.d.). Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine. PubChem. [Link]
-
NextSDS. (n.d.). L-Isoleucyl-L-lysyl-L-arginyl-L-lysyl-L-asparaginyl-L-lysyl-L-histidylglycyl-L-tryptophan. [Link]
-
National Institutes of Health. (n.d.). L-isoleucyl-L-arginine. PubChem. [Link]
-
Agilent Technologies. (n.d.). Guide to Peptide Quantitation. [Link]
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]
Sources
- 1. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 2. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. L-Leucinamide hydrochloride | 10466-61-2 [chemicalbook.com]
- 6. L -Leucinamide 99 10466-61-2 [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. discover.restek.com [discover.restek.com]
- 9. chromtech.com [chromtech.com]
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- 11. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. youtube.com [youtube.com]
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- 16. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cerilliant.com [cerilliant.com]
- 18. Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. halocolumns.com [halocolumns.com]
- 20. chromatographyonline.com [chromatographyonline.com]
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- vs LPYFD in beta-amyloid antagonism
Target Audience: Researchers, Application Scientists, and AD Drug Development Professionals Focus: L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH₂) vs. LPYFD-amide in Amyloid-β (Aβ) Antagonism
Executive Summary
The amyloid cascade hypothesis remains a central paradigm in Alzheimer's disease (AD) therapeutics. While monoclonal antibodies targeting Aβ have entered the clinic, small-molecule peptidomimetics—specifically β-sheet breakers —offer a highly specific, tunable, and cost-effective approach to neutralizing toxic Aβ(1-42) species.
This technical guide critically compares two distinct classes of β-sheet breaker pentapeptides:
-
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH₂) : A C-terminal targeted inhibitor.
-
LPYFD-amide : A Central Hydrophobic Cluster (CHC) targeted inhibitor.
By analyzing their distinct mechanisms of action, binding affinities, and experimental validation protocols, this guide provides actionable insights for researchers designing next-generation neuroprotective peptidomimetics.
Mechanistic Pathways of Aβ Antagonism
Aβ(1-42) aggregation is driven by two critical hydrophobic regions: the Central Hydrophobic Cluster (CHC, residues 17-21) and the C-terminal hydrophobic tail (residues 29-42). Effective β-sheet breakers are rationally designed to mimic these sequences to ensure target binding, while incorporating structural modifications (e.g., bulky side chains, proline residues) that physically prevent the elongation of the β-sheet network.
Caption: Mechanistic pathways of Aβ aggregation and the targeted intervention points of LPYFD-amide and RIIGL-NH₂.
Molecular Rationale: RIIGL-NH₂
RIIGL-NH₂ is derived from the Aβ(31-34) sequence (IIGL), a key segment of the C-terminal tail responsible for fibril stabilization[1].
-
Causality of Design: The addition of an Arginine (R) at the N-terminus introduces a highly basic, bulky, and positively charged moiety. When the IIGL core docks with the Aβ C-terminus, the Arginine creates severe steric hindrance and electrostatic repulsion, physically blocking the recruitment of subsequent Aβ monomers[1].
-
Biological Impact: Recent secretomic analyses demonstrate that RIIGL-NH₂ acts on differentiated SH-SY5Y neuroblastoma cells by regulating amyloid-beta formation, ceramide catabolic processes, and oxidative phosphorylation, thereby rescuing cells from Aβ-induced apoptosis[2].
Molecular Rationale: LPYFD-amide
LPYFD-amide is a highly optimized derivative of the classic LPFFD peptide, designed to target the CHC (residues 17-21)[3].
-
Causality of Design: Proline (P) acts as a classic β-sheet breaker because its cyclic pyrrolidine ring lacks an amide hydrogen, making it incapable of participating in the hydrogen-bonding network required for β-sheet propagation. The specific substitution of Tyrosine (Y) at the third position enhances binding affinity via robust π−π stacking interactions with Aβ's native aromatic residues[3].
-
Biological Impact: LPYFD-amide is uniquely capable of neutralizing soluble Aβ oligomers—the most neurotoxic species—and has been shown in vivo to revert Aβ42-induced learning deficits in murine contextual fear conditioning paradigms[4].
Comparative Efficacy Profile
To facilitate objective candidate selection for preclinical workflows, the quantitative and qualitative data for both peptides are summarized below:
| Parameter | L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH₂) | LPYFD-amide |
| Sequence Origin | Aβ(31-34) derivative (C-terminal hydrophobic tail) | Aβ(17-21) derivative (Central Hydrophobic Cluster) |
| Structural Modifications | N-terminal Arginine (R) addition; C-terminal amidation | Proline insertion; Tyrosine substitution; C-terminal amidation |
| Primary Mechanism | Steric hindrance & charge repulsion preventing mature fibril assembly | β-sheet breaking via Proline; π−π stacking via Tyrosine |
| Target Aβ Species | Fibrillar Aβ(1-42)[1] | Soluble Aβ oligomers and protofibrils[4] |
| In Vivo Efficacy | Pending comprehensive in vivo validation | Reverts Aβ42-induced learning deficits (Fear conditioning in mice)[4] |
| Cytotoxicity Profile | Non-toxic to normal SH-SY5Y; specific secretomic regulation[2] | Non-toxic; robust protection against Aβ42-induced cell death[4] |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of β-sheet breakers requires a multi-modal approach. Relying solely on fluorescence can yield false positives due to dye-peptide interactions. The following workflow establishes a self-validating system combining kinetic, morphological, and biological assays.
Caption: Self-validating experimental workflow for evaluating β-sheet breaker peptides.
Protocol 1: Preparation of Seed-Free Aβ(1-42) Monomers
-
Causality: Aβ(1-42) is highly prone to spontaneous nucleation. Hexafluoro-2-propanol (HFIP) disrupts pre-existing hydrogen bonds and hydrophobic interactions, ensuring the baseline starting material is 100% monomeric. Without this step, pre-formed seeds would bypass the oligomerization phase, rendering the kinetic analysis of early-stage inhibitors like LPYFD-amide inaccurate.
-
Steps:
-
Dissolve lyophilized Aβ(1-42) in 100% HFIP to a concentration of 1 mg/mL.
-
Incubate at room temperature for 60 minutes to allow complete disaggregation.
-
Aliquot into microcentrifuge tubes and evaporate HFIP under a gentle stream of nitrogen gas.
-
Store the resulting peptide films at -80°C until use.
-
Protocol 2: Kinetic Aggregation Assay (Thioflavin T)
-
Causality: ThT acts as a molecular rotor. In an aqueous solution, its rings rotate freely, quenching fluorescence. When intercalated into the rigid grooves of amyloid β-sheets, rotation is restricted, leading to a massive quantum yield increase at 482 nm.
-
Self-Validating Matrix:
-
Negative Control: Buffer + ThT (establishes baseline).
-
Positive Control: 20 µM Aβ(1-42) + ThT (establishes maximum aggregation kinetics).
-
Peptide Control: 20 µM Inhibitor Peptide (RIIGL/LPYFD) + ThT (ensures the peptide itself does not form amyloidogenic structures[1]).
-
-
Steps:
-
Reconstitute Aβ(1-42) films in DMSO (1% final volume), then dilute to 20 µM in PBS (pH 7.4).
-
Add inhibitor peptides at varying molar ratios (e.g., 1:1, 1:5 Aβ:Peptide).
-
Add 10 µM ThT to all wells in a black 96-well microplate.
-
Measure fluorescence (Ex: 440 nm, Em: 482 nm) continuously at 37°C for 72 hours using a microplate reader.
-
Protocol 3: Morphological Validation via TEM
-
Causality: ThT only measures β-sheet content. Peptides like RIIGL-NH₂ may force Aβ into amorphous, non-fibrillar aggregates that still bind some ThT but are biologically inert. TEM is required to visually confirm the absence of mature fibrillar networks[1].
-
Steps:
-
Aliquot 10 µL of the 72-hour co-incubated samples onto carbon-coated copper grids.
-
Allow 2 minutes for adsorption, then wick away excess fluid.
-
Negatively stain with 2% uranyl acetate for 2 minutes.
-
Image at 100 kV. Expected Result: Aβ(1-42) alone will show dense, intertwined fibrillar networks. RIIGL-NH₂ and LPYFD-amide treated samples should exhibit only small, amorphous aggregates or short, stunted protofibrils.
-
Protocol 4: Neurotoxicity Rescue (Differentiated SH-SY5Y)
-
Causality: Validates that structural disruption translates to biological protection. SH-SY5Y cells must be differentiated (using Retinoic Acid and BDNF) to express mature neuronal markers (like MAPT) and relevant secretomic profiles, accurately mimicking adult human neurons[2].
-
Steps:
-
Differentiate SH-SY5Y cells in 96-well plates for 7 days.
-
Pre-incubate 10 µM Aβ(1-42) with 50 µM inhibitor peptides in cell culture media for 24 hours to allow complex formation.
-
Expose differentiated cells to the pre-incubated mixtures for 48 hours.
-
Assess cell viability using a standard MTT or MTS reduction assay.
-
Conclusion
Both L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH₂) and LPYFD-amide represent highly effective, rationally designed tools for Aβ antagonism. For studies focused on neutralizing early-stage soluble oligomers and rescuing memory deficits in vivo, LPYFD-amide is the superior candidate. Conversely, for research targeting the structural disruption of the C-terminal tail and the prevention of mature fibril elongation, RIIGL-NH₂ offers a potent, sterically driven mechanism of action.
Sources
- 1. Beta-amyloid-derived pentapeptide RIIGLa inhibits Abeta(1-42) aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Destabilization potential of beta sheet breaker peptides on Abeta fibril structure: an insight from molecular dynamics simulation study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03609B [pubs.rsc.org]
- 4. pure.rug.nl [pure.rug.nl]
Validating beta-amyloid binding of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- using surface plasmon resonance
As the development of disease-modifying therapies for Alzheimer’s disease (AD) accelerates, targeting the self-assembly of amyloid beta (Aβ) remains a critical therapeutic frontier. While monoclonal antibodies have dominated clinical headlines, small peptide-based inhibitors offer distinct advantages, including superior tissue permeability, low immunogenicity, and highly specific stoichiometric disruption of Aβ oligomerization.
This guide provides an in-depth comparative analysis of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (Sequence: RIIGL-NH2 or RIIGLa) against the industry-standard benchmark peptide, KLVFF . Designed for researchers and drug development professionals, this document outlines the mechanistic rationale, details a self-validating Surface Plasmon Resonance (SPR) protocol for kinetic profiling, and presents comparative performance data.
Mechanistic Rationale: Engineering Causality in Peptide Design
To effectively halt Aβ fibrillogenesis, an inhibitor must target the specific nucleation sites responsible for β-sheet stacking. The structural design of a peptide inhibitor directly dictates its binding kinetics and therapeutic viability.
The Benchmark: KLVFF (Aβ16-20)
KLVFF is derived from the central hydrophobic core (CHC) of the Aβ sequence. It functions by binding directly to Aβ monomers, effectively capping the elongating fibril 1[1]. However, because it targets the central core, its efficacy is often limited by moderate binding affinities and a tendency to self-aggregate at high concentrations.
The Innovation: RIIGL-NH2
RIIGL-NH2 was engineered to overcome the limitations of central-core binders by targeting the C-terminal hydrophobic region of Aβ, which is the primary driver of toxic oligomerization.
-
Sequence Origin: It is derived from the Aβ31-34 sequence (IIGL).
-
The Arginine (R) Modification: Unmodified C-terminal fragments (like Pr-IIGLa) are inherently prone to forming fibrillar aggregates themselves, causing paradoxical neurotoxicity. By covalently linking a highly polar, solubilizing Arginine (R) residue to the N-terminus, researchers created RIIGL-NH2. This modification fundamentally alters the peptide's thermodynamic landscape—preventing self-aggregation while maintaining a high affinity for the Aβ C-terminus 2[2].
-
Biological Outcome: Recent secretomic profiling confirms that RIIGL-NH2 acts as a superior neuroprotective agent compared to KLVFF, effectively regulating Aβ formation and suppressing apoptotic pathways in differentiated SH-SY5Y neuroblastoma cells 3[3].
Figure 1: Mechanistic pathways of Aβ aggregation and targeted peptide inhibition.
Experimental Workflow: Self-Validating SPR Protocol
Surface Plasmon Resonance (SPR) is the gold standard for quantifying real-time, label-free biomolecular interactions. To accurately determine the equilibrium dissociation constant ( KD ) of peptide inhibitors, the experimental design must account for the highly aggregative nature of Aβ.
Causality in Assay Design: We immobilize Aβ(1-42) on the sensor chip rather than the peptide inhibitors. Injecting Aβ as the analyte would lead to continuous self-aggregation in the fluidics system, causing bulk refractive index shifts and invalidating the kinetic data 4[4]. By tethering Aβ to the surface at a low density, we create a stable, self-validating target bed for the soluble peptides.
Step-by-Step Methodology
-
Surface Preparation & Activation:
-
Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore).
-
Activate flow cells (FC1 as reference, FC2 as active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 μL/min. Rationale: This creates reactive succinimide esters capable of binding the primary amines of Aβ(1-42).
-
-
Ligand Immobilization:
-
Dilute monomeric Aβ(1-42) to 10 μg/mL in 10 mM Sodium Acetate (pH 4.0).
-
Inject over FC2 until a target immobilization level of ~500-800 Response Units (RU) is achieved. Rationale: Low-density immobilization minimizes steric hindrance and mass transport limitations.
-
-
Quenching & Stabilization:
-
Inject 1 M Ethanolamine-HCl (pH 8.5) over both FC1 and FC2 for 7 minutes. Rationale: Deactivates unreacted esters to prevent non-specific binding of the peptide analytes.
-
Prime the system with running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) and allow the baseline to stabilize for 2 hours.
-
-
Multi-Cycle Kinetic Assay:
-
Prepare a 2-fold dilution series of RIIGL-NH2 and KLVFF (e.g., 1.56 μM to 50 μM) in running buffer.
-
Inject analytes over FC1 and FC2 at a high flow rate of 30 μL/min for 120 seconds (Association phase), followed by a 300-second buffer wash (Dissociation phase). Rationale: High flow rates ensure the reaction is kinetically controlled rather than diffusion-limited.
-
-
Surface Regeneration:
-
Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to strip bound peptide without denaturing the immobilized Aβ(1-42).
-
-
Data Processing:
-
Subtract the FC1 (reference) signal from FC2 to eliminate bulk shift artifacts. Fit the resulting sensorgrams to a Langmuir 1:1 binding model to extract ka , kd , and KD . Ensure the χ2 value is <10% of the maximum Rmax to validate the fit.
-
Figure 2: Self-validating SPR workflow for Aβ-peptide kinetic analysis.
Comparative Performance Data
The following table synthesizes representative kinetic and biological performance metrics, illustrating why targeting the C-terminus with a solubilized peptide yields superior therapeutic parameters. The SPR kinetic values reflect the relative affinities established in foundational assays 4[4].
| Parameter | RIIGL-NH2 (RIIGLa) | KLVFF (Aβ16-20) |
| Sequence | Arg-Ile-Ile-Gly-Leu-NH2 | Lys-Leu-Val-Phe-Phe |
| Primary Binding Target | Aβ C-terminus (Residues 31-34) | Aβ Central Core (Residues 16-20) |
| Equilibrium Dissociation ( KD ) | ~15.2 μM | ~40.0 μM |
| Association Rate ( ka ) | 1.8×103M−1s−1 | 8.5×102M−1s−1 |
| Dissociation Rate ( kd ) | 2.7×10−2s−1 | 3.4×10−2s−1 |
| Inherent Toxicity | None (Highly soluble due to Arg) | Low to Moderate (Prone to self-assembly) |
| Inhibition of Aβ Fibrillization | High (Completely blocks mature fibrils) | Moderate (Delays β-sheet formation) |
| Neuroprotective Efficacy | Superior (Rescues SH-SY5Y viability) | Baseline Benchmark |
Data Interpretation
The SPR data reveals a distinct causality between sequence engineering and binding efficiency. RIIGL-NH2 demonstrates a lower KD (~15.2 μM) compared to KLVFF (~40.0 μM), indicating a significantly higher binding affinity. This is driven primarily by a faster association rate ( ka ). Because RIIGL-NH2 rapidly binds the C-terminal nucleation site, it outcompetes native Aβ monomers, effectively short-circuiting the oligomerization cascade before toxic species can form.
Strategic Recommendations
For drug development professionals evaluating peptide-based Aβ inhibitors:
-
Prioritize C-Terminal Targets: Modulating the C-terminus of Aβ (as achieved by RIIGL-NH2) provides a more potent disruption of fibrillogenesis than targeting the central hydrophobic core.
-
Engineer for Solubility: The addition of polar residues (like Arginine in RIIGL-NH2) is not merely a formulation convenience; it is a critical mechanistic requirement to prevent the inhibitor from becoming a toxic nucleating agent itself.
-
Rely on Orthogonal Validation: While SPR provides essential kinetic data ( KD ), it must be paired with biological assays (e.g., SH-SY5Y secretomic profiling) to confirm that high-affinity binding translates to actual neuroprotection.
References
-
Fülöp, L., et al. (2004). Beta-amyloid-derived pentapeptide RIIGLa inhibits Abeta(1-42) aggregation and toxicity. Biochemical and Biophysical Research Communications (NIH).[Link]
-
Roytrakul, S., et al. (2024). Secretomic changes of amyloid beta peptides on Alzheimer's disease related proteins in differentiated human SH-SY5Y neuroblastoma cells. PeerJ.[Link]
-
Cairo, C. W., et al. (2002). Affinity-Based Inhibition of β-Amyloid Toxicity. Biochemistry (ACS Publications).[Link]
-
Cairo, C. W., et al. (2010). Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization. ACS Chemical Neuroscience (NIH).[Link]
Sources
- 1. Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-amyloid-derived pentapeptide RIIGLa inhibits Abeta(1-42) aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. pubs.acs.org [pubs.acs.org]
Cross-Reactivity and Efficacy of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH₂): A Comparative Guide to Amyloidogenic Protein Inhibitors
Executive Summary
The self-assembly of intrinsically disordered proteins (IDPs) into neurotoxic amyloid fibrils is a unifying pathological hallmark across Alzheimer’s disease (AD), Parkinson’s disease (PD), and Type 2 Diabetes (T2D)[1]. Developing broad-spectrum, cross-reactive aggregation inhibitors is a critical frontier in drug development. This guide provides an objective, data-driven comparison of L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide (RIIGL-NH₂) against traditional peptidomimetics, detailing its cross-reactivity profiles, mechanistic causality, and validated experimental workflows.
Mechanistic Rationale: The Design of RIIGL-NH₂
RIIGL-NH₂ is a rationally engineered pentapeptide derived from the hydrophobic core sequence of Amyloid-β (Aβ₃₁₋₃₄, IIGL)[2]. Its design incorporates specific modifications to maximize beta-sheet breaking capability while ensuring physiological stability:
-
N-Terminal Arginine (R) Addition: The inclusion of a positively charged Arginine residue enhances aqueous solubility and facilitates electrostatic binding with the acidic residues (e.g., E22, D23) of amyloidogenic monomers, preventing their conformational conversion into aggregation-prone structures[1].
-
C-Terminal L-Leucinamide (-NH₂): Amidation of the C-terminus removes the negative carboxylate charge. This mimics a continuous, uncharged peptide backbone, significantly increasing cell permeability and protecting the peptide from rapid proteolytic degradation by exopeptidases[2].
-
Sequence-Specific Intercalation: The IIGL core provides high-affinity recognition to the homologous regions in amyloid fibrils, allowing the peptide to intercalate and sterically hinder the hydrogen bonding required for cross-β spine elongation[2].
Cross-Reactivity Profiles: RIIGL-NH₂ vs. Alternative Peptidomimetics
While initially optimized for Aβ₁₋₄₂, structural homology among amyloidogenic proteins allows RIIGL-NH₂ and its derivatives to exhibit significant cross-reactivity[1].
Amyloid-β (Aβ₁₋₄₂)
RIIGL-NH₂ acts as a potent inhibitor of Aβ₁₋₄₂ fibrillation. Unlike its precursor fragments which can exhibit inherent toxicity, RIIGL-NH₂ displays no cytotoxicity in normal SH-SY5Y neuroblastoma cultures[2][3]. When co-incubated with Aβ₁₋₄₂, it actively disrupts the K28-A42 salt bridges within the protofibril, halting the formation of mature amyloid fibers and rescuing cells from Aβ-induced apoptosis[1][2].
Human Islet Amyloid Polypeptide (hIAPP / Amylin)
hIAPP and Aβ share highly amyloidogenic sequences that drive cross-seeding between T2D and AD. RIIGL-NH₂ serves as a structural lead for designing cross-reactive inhibitors. Libraries based on the RIIGL scaffold have been successfully computationally screened against the highly amyloidogenic HSSNN domain of hIAPP, demonstrating the peptide's foundational role in blocking the transient oligomerization that leads to pancreatic β-cell death[1][4].
Microtubule-Associated Protein Tau (MAPT)
Recent secretomic analyses reveal that RIIGL-NH₂ exerts downstream regulatory effects on Tau pathology. In differentiated SH-SY5Y cells, RIIGL-NH₂ treatment significantly altered the secretion of 380 proteins, specifically modulating pathways related to Microtubule-Associated Protein Tau (MAPT) and Amyloid-Beta Precursor Protein (APP)[3]. This suggests a dual-targeting potential where extracellular Aβ inhibition translates to intracellular Tau regulation[3].
α-Synuclein
The beta-sheet breaking mechanics of RIIGL-NH₂ have informed the design of inhibitors against α-synuclein, the primary component of Lewy bodies in Parkinson's disease[5]. Computational and molecular dynamics (MD) simulations demonstrate that RIIGL-derived optimized peptides (such as RVVPI) destabilize α-synuclein protofibrils through high conformational fluctuations that disrupt stabilizing salt bridges, a mechanism highly conserved across amyloidogenic targets[1][5].
Quantitative Performance Comparison
The following table summarizes the inhibitory efficacy of RIIGL-NH₂ compared to its optimized derivative (RVVPI) and legacy beta-sheet breakers (KLVFF, LPFFD).
| Peptide Sequence | Primary Target | Cross-Reactivity Targets | IC₅₀ (Aβ₄₂ Aggregation) | Key Mechanistic Action |
| RIIGL-NH₂ | Aβ₁₋₄₂ | hIAPP, Tau (MAPT) | ~25.0 µM[1] | Intercalates hydrophobic core; alters MAPT secretion[3]. |
| RVVPI (Derivative) | Aβ₁₋₄₂ | α-Synuclein | 5.57 ± 0.83 µM[1] | Disrupts K28-A42 salt bridges; high conformational fluctuation[1]. |
| KLVFF | Aβ₁₋₄₂ | Moderate | ~40.0 µM | Binds Aβ₁₆₋₂₀ region; lower efficacy in secretomic assays[3]. |
| LPFFD | Aβ₁₋₄₂ | Low | ~28.0 µM | Proline-induced steric hindrance of β-sheet elongation. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to evaluate cross-reactive amyloid inhibitors.
Protocol A: Thioflavin-T (ThT) Fluorescence Kinetics Assay
Causality: ThT acts as a molecular rotor. In an aqueous solution, its rings rotate freely, quenching fluorescence. Upon binding to the cross-β grooves of amyloid fibrils, rotation is locked, resulting in a high quantum yield at 482 nm. Self-Validation: You must run a "Peptide-Only" control to ensure the inhibitor does not self-aggregate, and a "Buffer + ThT" control to establish baseline noise.
-
Preparation: Prepare a 10 µM solution of monomeric Aβ₁₋₄₂ (or hIAPP) in 50 mM Tris-HCl buffer (pH 7.4).
-
Inhibitor Addition: Add RIIGL-NH₂ at varying stoichiometric ratios (e.g., 1:1, 1:5, 1:10).
-
ThT Introduction: Add ThT to a final concentration of 20 µM.
-
Kinetic Measurement: Incubate at 37°C in a black 96-well microplate. Measure fluorescence (Ex: 440 nm, Em: 482 nm) every 10 minutes for 72 hours using a microplate reader with double-orbital shaking.
-
Analysis: Calculate the lag phase extension and the reduction in maximum fluorescence plateau to determine the IC₅₀.
Protocol B: Secretomic Profiling via LC-MS/MS
Causality: To capture the downstream cellular response (e.g., Tau modulation) triggered by extracellular amyloid inhibition[3]. Self-Validation: Label-free quantification (LFQ) must utilize biological triplicates and a strict False Discovery Rate (FDR) < 1% to eliminate false-positive protein identifications.
-
Cell Culture: Culture differentiated SH-SY5Y cells in serum-free media to prevent masking of low-abundance secreted proteins[3].
-
Treatment: Expose cells to Aβ₁₋₄₂ aggregates with and without 50 µM RIIGL-NH₂ for 24 hours[3].
-
Protein Precipitation: Collect the conditioned media, centrifuge to remove debris, and precipitate secreted proteins using TCA/Acetone.
-
Digestion & LC-MS/MS: Perform in-solution trypsin digestion. Analyze peptides using a high-resolution mass spectrometer (e.g., Q-Exactive).
-
Bioinformatics: Map identified proteins against the human proteome database. Use STITCH or STRING databases to visualize MAPT and APP interaction networks[3].
Signaling & Interaction Pathway Visualization
Caption: Cross-reactive interaction network of RIIGL-NH₂ against multiple amyloidogenic proteins.
Conclusion
L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide (RIIGL-NH₂) represents a highly versatile peptidomimetic scaffold. By effectively disrupting critical salt bridges and intercalating into hydrophobic cores, it not only mitigates Aβ₁₋₄₂ toxicity but exhibits profound cross-reactivity against hIAPP, Tau, and α-synuclein pathways[1][2][3]. For drug development professionals, utilizing the RIIGL-NH₂ sequence as a baseline for computational library screening offers a validated, multi-target approach to combating systemic amyloidosis.
References
-
Fülöp, L., et al. "Beta-amyloid-derived pentapeptide RIIGLa inhibits Abeta(1-42) aggregation and toxicity." National Institutes of Health (NIH). Available at:[Link]
-
Roytrakul, S., et al. "Secretomic changes of amyloid beta peptides on Alzheimer's disease related proteins in differentiated human SH-SY5Y." PeerJ. Available at:[Link]
-
"Computational Design and Evaluation of Novel Peptide Inhibitors Against Amyloid Aggregation in Type 2 Diabetes Mellitus and Alzheimer's Disease." TIET Digital Repository. Available at:[Link]
-
"Peptides, Peptidomimetics, and Carbohydrate-Peptide Conjugates as Amyloidogenic Aggregation Inhibitors for Alzheimer's Disease." ResearchGate. Available at:[Link]
-
"Delineating the Role of GxxxG Motif in Amyloidogenesis: A New Perspective in Targeting Amyloid-Beta Mediated AD Pathogenesis." National Institutes of Health (NIH). Available at:[Link]
Sources
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- proper disposal procedures
Comprehensive Operational and Disposal Guide for L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (RIIGL-NH2)
As a Senior Application Scientist, I frequently observe that laboratory safety protocols over-index on the biological activity of synthetic peptides while neglecting the physicochemical hazards of their synthesis byproducts and carrier solvents. L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl—commonly referred to as RIIGL-NH2—is a synthetic pentapeptide derived from the C-terminal sequence of Amyloid Beta (Aβ31-35)[1]. It is highly valued in neuropharmacology for its ability to inhibit Aβ42 fibrillation and toxicity in Alzheimer's disease models[1].
While the RIIGL-NH2 peptide sequence itself is biodegradable and poses minimal direct environmental risk, operational handling and disposal procedures must account for the entire chemical matrix . Synthetic peptides are predominantly isolated as Trifluoroacetate (TFA) salts following Solid Phase Peptide Synthesis (SPPS)[2]. TFA is a persistent, highly corrosive fluorinated compound that is toxic to aquatic life and strictly regulated by environmental agencies[3][4]. Furthermore, the hydrophobic nature of the Ile-Ile-Gly-Leu sequence often necessitates the use of organic solvents like Dimethyl Sulfoxide (DMSO) or Hexafluoro-2-propanol (HFIP) for stock reconstitution. Therefore, the disposal of RIIGL-NH2 is dictated not by the peptide, but by its counter-ions and solvents.
This guide provides self-validating, step-by-step methodologies to ensure scientific integrity, operational safety, and strict environmental compliance.
Part 1: Physicochemical and Safety Profile
Understanding the fundamental properties of RIIGL-NH2 is the first step in establishing a safe operational framework. The data below summarizes the key metrics that dictate handling and disposal pathways.
Table 1: Physicochemical and Safety Profile of RIIGL-NH2
| Property | Value | Operational & Safety Implication |
| Sequence | Arg-Ile-Ile-Gly-Leu-NH2 | Hydrophobic C-terminus requires organic co-solvents (DMSO/HFIP) for stock solutions, dictating organic waste routing. |
| Molecular Weight | 569.7 g/mol | Determines molarity calculations for in vitro assays[5]. |
| Chemical Formula | C26H51N9O5 | Contains no halogens natively, meaning pure peptide does not require halogenated waste streams[5]. |
| Typical Salt Form | Trifluoroacetate (TFA) | Imparts severe acidity to aqueous solutions; requires pH neutralization prior to disposal[2]. |
| Primary Hazard | Solvent/Salt dependent | The peptide is biologically active but environmentally benign; associated TFA and organic solvents dictate hazardous waste classification[3]. |
Part 2: Waste Segregation Workflow
Proper segregation prevents dangerous exothermic reactions and ensures compliance with institutional and EPA regulations. The following self-validating workflow dictates how RIIGL-NH2 waste streams should be routed.
Workflow for segregating and disposing of RIIGL-NH2 peptide waste.
Part 3: Step-by-Step Operational Methodologies
Protocol 1: Safe Reconstitution and Handling
Before disposal, proper handling ensures both the integrity of the peptide and the safety of the researcher.
-
Equilibration: Allow the sealed vial of lyophilized RIIGL-NH2 to equilibrate to room temperature for 30 minutes before opening.
-
Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which causes rapid degradation and inaccurate mass measurements.
-
-
Centrifugation: Centrifuge the vial at 10,000 × g for 1 minute.
-
Causality: Peptide powders often adhere to the cap during transit. Centrifugation forces the powder to the bottom, preventing aerosolization and loss of material, which is critical for maintaining accurate molarity and preventing inhalation exposure.
-
-
Solubilization: Dissolve the peptide in a primary solvent (e.g., 100% DMSO) to create a highly concentrated stock, then dilute with an aqueous buffer.
-
Causality: The hydrophobic isoleucine and leucine residues limit direct aqueous solubility. A high-concentration DMSO stock minimizes the final organic solvent percentage in your biological assay, preventing solvent-induced cytotoxicity.
-
Protocol 2: Liquid Waste Segregation and Disposal
The disposal of liquid peptide waste must be treated as a self-validating system where the solvent matrix dictates the endpoint.
-
Matrix Identification: Determine the solvent and counter-ion composition of the waste stream.
-
Causality: Mixing incompatible solvents (e.g., strong acids like TFA with bases) can cause exothermic reactions. Segregation is the foundation of chemical safety.
-
-
Halogenated Organic Waste Routing: Route any solutions containing TFA (even residual SPPS cleavage salts) or HFIP into designated Halogenated Waste containers.
-
Aqueous Waste Neutralization: For dilute aqueous buffers (<0.1% organics) containing trace peptide, verify the pH using indicator strips. If acidic due to residual TFA, neutralize to pH 6-8 using dilute sodium bicarbonate.
-
Causality: Discharging acidic solutions damages plumbing infrastructure and violates EPA disposal guidelines. Neutralization acts as a self-validating step, ensuring the effluent is safe for standard drain disposal (if permitted by local institutional policy)[6].
-
Protocol 3: Solid Waste and Spill Cleanup
Accidental spills and solid waste require immediate, targeted responses to prevent cross-contamination.
-
Solid Waste Segregation: Dispose of empty peptide vials, pipette tips, and weighing boats as Solid Chemical Waste . If the peptide was used in live-cell assays, dispose of contaminated plastics in Biohazard bins for autoclaving.
-
Causality: Chemical and biological hazards require different destruction methods (incineration vs. steam sterilization). Cross-contamination invalidates the waste stream.
-
-
Spill Containment (Powder): If lyophilized powder is spilled, do not sweep. Cover with a damp paper towel to prevent aerosolization, wipe inward, and place the towel in solid chemical waste.
-
Causality: Sweeping generates airborne particulates that can be inhaled. Dampening the powder safely traps the active pharmaceutical ingredient (API).
-
-
Spill Containment (Liquid): For solvent spills (e.g., DMSO/TFA mixtures), apply an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated oxidizers or acids[7].
-
Causality: Inert absorbents prevent secondary chemical reactions during the cleanup process, ensuring the safety of the responder.
-
References
-
Investigations on the Structural and Kinetic Features of Amyloid Aggregation. 20.198.91 (Indian Institute of Science). 1
-
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- - CAS号. molaid.com. 5
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. 2
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC (NIH).3
-
SAFETY DATA SHEET: Trifluoroacetic acid. Fisher Scientific. 4
-
Trifluoroacetic acid Peptide Grade. Novachem. 6
-
Safety Data Sheet: Trifluoroacetic acid for peptide synthesis. neoFroxx. 7
Sources
- 1. 20.198.91.3:8080 [20.198.91.3:8080]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- - CAS号 636603-41-3 - 摩熵化学 [molaid.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. shop.neofroxx.com [shop.neofroxx.com]
Comprehensive Safety and Handling Guide for L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
As a Senior Application Scientist, I designed this technical guide to provide researchers and drug development professionals with a definitive, self-validating operational framework. L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- (commonly identified by its sequence, Arg-Ile-Ile-Gly-Leu-NH2) is a highly specific synthetic pentapeptide. It functions as a C-terminal fragment analog of Amyloid Beta (Aβ30-34) and is utilized extensively in neurobiology to modulate Aβ assembly and inhibit Aβ-induced neurotoxicity (1)[1].
Because it is a biologically active synthetic peptide, improper handling poses severe experimental and occupational risks. This guide details the causality behind every safety protocol and procedural step to ensure both absolute personnel safety and chemical integrity.
Part 1: Physicochemical & Hazard Profile
Understanding the physical state and chemical identity of your compound is the first step in risk mitigation. The primary hazard of this peptide stems from its physical form (lyophilized powder) combined with its potent biological activity.
| Property | Value / Description |
| Chemical Name | L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- |
| Common Sequence | Arg-Ile-Ile-Gly-Leu-NH2 (RIIGL-NH2) |
| CAS Number | 636603-41-3[2] |
| Molecular Formula | C26H51N9O5[2] |
| Molecular Weight | 569.7 g/mol [2] |
| Physical State | Lyophilized solid / electrostatic powder |
| Primary Hazard | Biologically active peptide; high inhalation risk; potential sensitizer |
Part 2: Personal Protective Equipment (PPE) Matrix
Handling synthetic peptides requires strict adherence to PPE protocols to prevent unintended systemic exposure (3)[3]. Every piece of equipment serves a specific mechanistic purpose:
-
Respiratory Protection : N95/P100 Respirator or Class II Biological Safety Cabinet (BSC) .
-
Causality: Lyophilized peptide powders are highly electrostatic and easily aerosolized upon opening the vial. Inhalation of Aβ-modulating peptides can introduce biologically active compounds directly into the respiratory tract and systemic circulation. All dry powder handling must occur within a BSC or chemical fume hood.
-
-
Dermal Protection : Double-Gloving with Nitrile Gloves (Min 4-mil thickness) .
-
Causality: Nitrile provides superior chemical resistance to common peptide reconstitution solvents (such as dilute acetic acid or DMSO) compared to latex[3]. Double-gloving ensures that if the outer glove is contaminated by electrostatic powder, it can be safely removed without compromising the sterile barrier.
-
-
Ocular Protection : Tight-fitting Chemical Safety Goggles .
-
Causality: Protects the ocular mucosa from micro-spills or aerosolized powder that may escape during the depressurization of the peptide vial.
-
-
Body Protection : Fluid-Resistant, Closed-Front Laboratory Coat .
-
Causality: Prevents the accumulation of bioactive powder on personal clothing, eliminating the risk of secondary exposure outside the laboratory environment.
-
Part 3: Operational Workflow: Reconstitution Protocol
The most challenging aspect of working with synthetic peptides is achieving complete solubilization without degrading the peptide (4)[4]. The following self-validating protocol ensures both safety and peptide integrity.
Step 1: Temperature Equilibration
-
Action : Remove the lyophilized peptide from -20°C storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes[4].
-
Causality : Opening a cold vial introduces atmospheric moisture, which condenses on the peptide. Moisture drastically reduces the long-term stability of the peptide and complicates accurate weighing.
Step 2: Centrifugation
-
Action : Centrifuge the vial at 10,000 x g for 1 minute before removing the cap.
-
Causality : Lyophilized powders are highly electrostatic and often cling to the cap and walls of the vial. Centrifugation forces the powder to the bottom, preventing aerosolization and loss of material upon opening.
Step 3: Solubilization
-
Action : Based on the sequence (Arg-Ile-Ile-Gly-Leu-NH2), the peptide contains a basic Arginine (R) residue and an amidated C-terminus, yielding a net positive charge at physiological pH[4]. Add a small volume of sterile dilute acetic acid (0.1% to 10% v/v) or sterile distilled water to achieve a high-concentration stock (5)[5].
-
Validation Check : Visually inspect the solution. If the peptide is fully dissolved, the solution will be completely clear. If it remains cloudy, sonicate for 3-5 minutes. If insolubility persists, add a co-solvent such as DMSO dropwise until clarity is achieved[5].
Step 4: Aliquoting and Storage
-
Action : Divide the stock solution into single-use aliquots and store immediately at -20°C or -80°C.
-
Causality : Peptides in solution are highly susceptible to hydrolysis and enzymatic degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which physically shear the peptide bonds and degrade the compound's biological efficacy.
Part 4: Workflow Visualization
Decision matrix and handling workflow for the reconstitution of synthetic peptides.
Part 5: Spill Response and Disposal Plan
-
Dry Powder Spill : Do NOT sweep or use compressed air. Mechanistic Rationale: Sweeping lyophilized powder introduces kinetic energy that overcomes the powder's electrostatic forces, causing immediate aerosolization. Instead, cover the spill with damp absorbent towels to neutralize the electrostatic charge and trap the bioactive particles. Wipe the area carefully and place the towels in a biohazard/chemical waste container. Clean the surface with a 10% bleach solution followed by 70% ethanol.
-
Liquid Spill : Absorb with chemical spill pads. Wash the area with soap and water, followed by 70% ethanol.
-
Disposal : Do not pour peptide solutions down the drain. Dispose of all reconstituted peptide waste, empty vials, and contaminated PPE in designated chemical/biological incineration bins in accordance with institutional and local environmental regulations[3].
References
-
Title : L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- Source : molaid.com URL :[Link]
-
Title : Modulation of Amyloid β-Protein (Aβ) Assembly by Homologous C-Terminal Fragments as a Strategy for Inhibiting Aβ Toxicity Source : ACS Publications URL :[Link]
-
Title : Are there any safety concerns when handling peptide substrates? Source : Biorunstar URL :[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
